molecular formula C7H8N4O3 B12057704 1,3-Dimethyluric acid-13C4,15N3

1,3-Dimethyluric acid-13C4,15N3

Katalognummer: B12057704
Molekulargewicht: 203.11 g/mol
InChI-Schlüssel: OTSBKHHWSQYEHK-JCRQFRHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyluric acid-13C4,15N3 is a useful research compound. Its molecular formula is C7H8N4O3 and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H8N4O3

Molekulargewicht

203.11 g/mol

IUPAC-Name

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1

InChI-Schlüssel

OTSBKHHWSQYEHK-JCRQFRHWSA-N

Isomerische SMILES

C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2

Herkunft des Produkts

United States

Foundational & Exploratory

Metabolic Fate of 1,3-Dimethyluric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 1,3-Dimethyluric acid, a significant metabolite of the widely used pharmaceutical compound theophylline (B1681296). This document details the enzymatic processes involved in its formation, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the metabolic and experimental workflows. While this guide focuses on 1,3-Dimethyluric acid, it is important to note that its isotopically labeled form, 1,3-Dimethyluric acid-13C4,15N3, is a crucial tool in pharmacokinetic and metabolic studies, serving as an internal standard for precise quantification. It is presumed to follow the same metabolic fate as the unlabeled compound.

Introduction to 1,3-Dimethyluric Acid Metabolism

1,3-Dimethyluric acid is a primary and pharmacologically active metabolite of theophylline, a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The metabolism of theophylline is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. The formation of 1,3-Dimethyluric acid is the most significant pathway in theophylline's biotransformation.

The Metabolic Pathway: Formation of 1,3-Dimethyluric Acid

The metabolic conversion of theophylline to 1,3-Dimethyluric acid occurs predominantly in the liver. This biotransformation is an oxidation reaction, specifically an 8-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes Involved:

  • Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the 8-hydroxylation of theophylline to 1,3-Dimethyluric acid.[1][2][3][4] CYP1A2 exhibits a high affinity for theophylline.[2][3]

  • Cytochrome P450 2E1 (CYP2E1): This enzyme also contributes to the formation of 1,3-Dimethyluric acid, particularly at higher concentrations of theophylline, acting as a low-affinity, high-capacity pathway.[1][2][3]

The metabolic pathway is a single-step conversion from the parent drug to the metabolite. Once formed, 1,3-Dimethyluric acid is not significantly metabolized further. Studies have shown that intravenously administered 1,3-Dimethyluric acid is recovered unchanged in the urine and is not demethylated to 1-methyluric acid.[5] This indicates that 1,3-Dimethyluric acid is a terminal metabolite that is subsequently excreted.

Metabolic_Pathway cluster_0 Hepatic Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid Theophylline->DMU 8-Hydroxylation Excretion Urinary Excretion DMU->Excretion Enzymes CYP1A2 (Primary) CYP2E1 (Secondary)

Metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of theophylline to 1,3-Dimethyluric acid.

Table 1: Enzyme Kinetic Parameters for 1,3-Dimethyluric Acid Formation
EnzymeKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (L/h/mol CYP)Reference
Human Liver Microsomes
High-Affinity Site (presumed CYP1A2)310 ± 14043.3 ± 9.3-[6]
Low-Affinity Site---[6]
Mean (n=7)78811.23-[4]
cDNA-Expressed CYPs
CYP1A2200 - 1000-1995[1][2][3]
CYP2E1~15,000-289[1][2][3]
Table 2: Pharmacokinetic Parameters of Theophylline and Urinary Excretion of Metabolites
ParameterValuePopulationReference
Urinary Excretion (% of Dose)
Unchanged Theophylline13.7 - 16.8%Healthy Adults[7]
1,3-Dimethyluric Acid35 - 42%Healthy Adults[7]
1-Methyluric Acid21.3 - 26.7%Healthy Adults[7]
3-Methylxanthine11.5 - 13.7%Healthy Adults[7]
Theophylline Therapeutic Range 5 - 15 µg/mLAdults (Asthma)[8]
5 - 10 µg/mLChildren (Asthma)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 1,3-Dimethyluric acid metabolism. Below are summaries of key experimental protocols.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of theophylline metabolism in a system that mimics the human liver environment.

Objective: To measure the formation of 1,3-Dimethyluric acid from theophylline.

Materials:

  • Human liver microsomes

  • Theophylline

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., this compound)

  • HPLC system with UV or mass spectrometry detection

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes and theophylline at various concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant.

  • Analysis: Analyze the supernatant for the concentration of 1,3-Dimethyluric acid using a validated HPLC method. The use of an isotopically labeled internal standard is crucial for accurate quantification.

Experimental_Workflow_Microsomes cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Theophylline, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Quenching Solution D->E F Centrifuge and Collect Supernatant E->F G HPLC Analysis for 1,3-Dimethyluric Acid F->G

In vitro metabolism of theophylline workflow.
Metabolism Study using cDNA-Expressed CYP Isoforms

This method allows for the precise determination of which specific CYP enzymes are involved in the metabolism of theophylline.

Objective: To identify the specific human CYP isoforms responsible for the formation of 1,3-Dimethyluric acid.

Materials:

  • Microsomes from cells (e.g., insect cells, lymphoblastoid cells) expressing individual human CYP isoforms (e.g., CYP1A2, CYP2E1).

  • Theophylline

  • NADPH regenerating system

  • Appropriate buffer system

  • Analytical standards for theophylline and its metabolites

Procedure:

  • Individual Incubations: Perform separate incubations of theophylline with microsomes containing each of the different CYP isoforms.

  • Reaction Conditions: Follow a similar incubation and termination procedure as described for human liver microsomes.

  • Metabolite Profiling: Analyze the incubates to determine which CYP isoforms produce 1,3-Dimethyluric acid.

  • Kinetic Analysis: For the active isoforms, perform kinetic studies by varying the theophylline concentration to determine Km and Vmax values.

In Vivo Pharmacokinetic Study

This protocol is used to understand the absorption, distribution, metabolism, and excretion (ADME) of theophylline and the formation of its metabolites in a living organism.

Objective: To determine the pharmacokinetic profile of theophylline and quantify the formation and excretion of 1,3-Dimethyluric acid.

Materials:

  • Study subjects (human volunteers or laboratory animals)

  • Theophylline formulation for administration (oral or intravenous)

  • Blood collection supplies

  • Urine collection containers

  • Validated analytical method (e.g., HPLC-MS/MS) for theophylline and its metabolites in plasma and urine

Procedure:

  • Subject Preparation: Subjects are typically required to abstain from methylxanthine-containing foods and beverages before and during the study.

  • Drug Administration: Administer a single dose of theophylline to the subjects.

  • Sample Collection:

    • Blood Samples: Collect blood samples at predetermined time points (e.g., pre-dose, and multiple time points post-dose) to capture the plasma concentration-time profile.

    • Urine Samples: Collect urine over specific intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) to measure the cumulative excretion of theophylline and its metabolites.

  • Sample Processing: Process blood samples to obtain plasma. Store all plasma and urine samples frozen until analysis.

  • Bioanalysis: Quantify the concentrations of theophylline and 1,3-Dimethyluric acid in plasma and urine samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life. Use urine data to determine the fraction of the dose excreted as 1,3-Dimethyluric acid.

Conclusion

The metabolic pathway of 1,3-Dimethyluric acid is well-defined, primarily involving the CYP1A2-mediated 8-hydroxylation of its precursor, theophylline. It is a terminal metabolite that is renally excreted. Understanding this pathway is essential for optimizing theophylline therapy and for predicting and managing potential drug interactions. The use of isotopically labeled standards like this compound is indispensable for the accurate quantification required in both preclinical and clinical research. The experimental protocols outlined in this guide provide a robust framework for researchers in the field of drug metabolism and pharmacokinetics.

References

An In-depth Technical Guide to 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic significance of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, an isotopically labeled metabolite of methylxanthines. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism, offering detailed data and methodologies to support advanced scientific inquiry.

Chemical Structure and Identification

1,3-Dimethyluric acid is a purine (B94841) derivative and a known human metabolite of theophylline (B1681296) and caffeine (B1668208).[1][2][3][4] The isotopically labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, incorporates four ¹³C atoms and three ¹⁵N atoms into its structure, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5]

The precise locations of the isotopic labels are at positions 2, 4, 5, and 6 of the purine ring for ¹³C, and at positions 1, 3, and 9 for ¹⁵N.[6]

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2[3]

InChI Key: OTSBKHHWSQYEHK-UHFFFAOYSA-N[3]

Physicochemical and Experimental Properties

The physical and chemical properties of both unlabeled and isotopically labeled 1,3-Dimethyluric acid are crucial for its application in experimental settings.

General Properties
PropertyValueSource
Molecular Formula (unlabeled) C₇H₈N₄O₃[2]
Molecular Weight (unlabeled) 196.16 g/mol [2][3]
Appearance White to off-white solid/powder[2][7]
Melting Point ≥300 °C[7]
Water Solubility 0.52 mg/mL at 18 °C[1]
LogP -0.52[1]
Properties of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃
PropertyValueSource
Molecular Formula ¹³C₄C₃H₈¹⁵N₃NO₃[6]
Molecular Weight 203.11 g/mol [6]
CAS Number 1173019-16-3[5][6]
Isotopic Purity ≥98 atom %
Chemical Purity (CP) ≥98%
Mass Shift (M+) +7
Storage Temperature -20°C[2]

Biological Significance and Metabolism

1,3-Dimethyluric acid is an active metabolite of the widely consumed methylxanthine alkaloids, caffeine and theophylline.[8] The biotransformation of these compounds primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2E1.[8] This metabolic pathway is of significant interest in pharmacokinetics and drug-drug interaction studies.

The presence of 1,3-Dimethyluric acid has also been identified in urinary calculi, suggesting its potential role as a biomarker for abnormal purine metabolism.[1][4] Furthermore, studies have indicated that 1,3-Dimethyluric acid possesses biological activities, including the ability to scavenge hydroxyl radicals and inhibit lipid peroxidation.[8]

Metabolic Pathway of 1,3-Dimethyluric Acid Formation

The following diagram illustrates the metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.

Metabolic Pathway of 1,3-Dimethyluric Acid Theophylline Theophylline CYP1A2 CYP1A2 / CYP2E1 Theophylline->CYP1A2 DMU 1,3-Dimethyluric Acid CYP1A2->DMU

Caption: Metabolism of Theophylline to 1,3-Dimethyluric Acid.

Experimental Protocols and Applications

Due to its stability and chemical properties, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a highly suitable internal standard for bioanalytical assays.

Preparation of Stock Solutions

For in vitro experiments, stock solutions of 1,3-Dimethyluric acid can be prepared as follows:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[2]

  • Concentration: A stock solution of 5 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

  • Storage: Aliquoted stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Application in Mass Spectrometry

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ serves as an excellent internal standard for the quantification of unlabeled 1,3-Dimethyluric acid in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The following diagram outlines a general workflow for its use.

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) Spike Spike with 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ BiologicalSample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification of Unlabeled Analyte MS->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a critical tool for researchers studying the metabolism and pharmacokinetics of methylxanthines. Its well-defined chemical properties and high isotopic purity make it an invaluable internal standard for accurate and precise quantification in complex biological samples. This guide provides essential technical information to facilitate its effective use in a laboratory setting.

References

Synthesis and Purification of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. This molecule serves as a valuable internal standard or tracer in metabolic studies, particularly in pharmacokinetic research of methylxanthines like caffeine (B1668208) and theophylline. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway

The synthesis of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a multi-step process commencing with commercially available, isotopically labeled precursors. The core strategy involves the construction of the pyrimidine (B1678525) ring followed by the annulation of the imidazole (B134444) ring to form the purine (B94841) scaffold. The key steps are:

  • Synthesis of Labeled 6-Amino-1,3-dimethyluracil (B104193): Condensation of a ¹³C-labeled cyanoacetic acid derivative with ¹⁵N-labeled 1,3-dimethylurea.

  • Nitrosation: Introduction of a nitroso group at the 5-position of the uracil (B121893) ring using a ¹⁵N-labeled nitrosating agent.

  • Reduction: Conversion of the nitroso group to an amino group to form the 5,6-diaminouracil (B14702) intermediate.

  • Cyclization: Ring closure with a ¹³C,¹⁵N-labeled urea (B33335) to form the final 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) (Intermediate I)

This procedure is adapted from the general nitrosation of 6-aminouracils.

Materials:

  • 6-Amino-1,3-dimethyluracil (isotopically labeled where required)

  • Sodium nitrite (B80452) (Na¹⁵NO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Suspend 6-amino-1,3-dimethyluracil in a suitable volume of water.

  • Add concentrated hydrochloric acid dropwise with stirring until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium [¹⁵N]nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, during which a colored precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired nitroso intermediate.

Synthesis of 1,3-Dimethyl-5,6-diaminouracil (Intermediate II)

This protocol is based on the reduction of the corresponding nitroso compound.

Materials:

  • 6-Amino-1,3-dimethyl-5-nitrosouracil (from step 2.1)

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Water

Procedure:

  • Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in water in a flask equipped with a stirrer.

  • Heat the suspension gently to around 50-60 °C.

  • Add sodium dithionite portion-wise to the stirred suspension. The characteristic color of the nitroso compound will fade.

  • Continue stirring for 30 minutes after the color has disappeared to ensure complete reduction.

  • Cool the reaction mixture in an ice bath to precipitate the diaminouracil derivative.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ (Final Product)

This step involves the cyclization of the diaminouracil intermediate with labeled urea.

Materials:

  • 1,3-Dimethyl-5,6-diaminouracil (from step 2.2, incorporating necessary ¹³C and ¹⁵N labels)

  • Urea-[¹³C, ¹⁵N₂]

  • Anhydrous solvent (e.g., pyridine (B92270) or dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dimethyl-5,6-diaminouracil intermediate and an equimolar amount of Urea-[¹³C, ¹⁵N₂] in the anhydrous solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to purification as described in Section 3.

Purification of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Recrystallization

Solvent System: Water is a suitable solvent for the recrystallization of 1,3-Dimethyluric acid.

Procedure:

  • Dissolve the crude 1,3-Dimethyluric acid in a minimum amount of hot (near-boiling) distilled water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under vacuum to obtain pure 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, reversed-phase HPLC can be employed.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid for non-MS applications).[1][2]
Flow Rate 1.0 mL/min[1]
Detection UV at 280 nm
Temperature Ambient

Procedure:

  • Dissolve the crude product in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the 1,3-Dimethyluric acid peak.

  • Remove the solvent from the collected fraction under reduced pressure to obtain the highly purified product.

Data Presentation

Physicochemical Properties
PropertyValue
Chemical Formula C₃¹³C₄H₈¹⁵N₃NO₃
Monoisotopic Mass 203.08 g/mol
Appearance White to off-white solid
Melting Point >300 °C
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Chemical Purity (after purification) ≥98%
Spectroscopic Data
TechniqueData
¹H NMR (500 MHz, D₂O) δ 3.43 (s, 3H), 3.30 (s, 3H)[3]
¹³C NMR Expected shifts will be consistent with the 1,3-dimethyluric acid structure, with splitting patterns indicative of ¹³C-¹⁵N coupling.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of the fully labeled compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Labeled_Cyanoacetic_Acid ¹³C-Labeled Cyanoacetic Acid Derivative Step1 Step 1: Condensation Labeled_Cyanoacetic_Acid->Step1 Labeled_Dimethylurea ¹⁵N-Labeled 1,3-Dimethylurea Labeled_Dimethylurea->Step1 Intermediate_A Labeled 6-Amino- 1,3-dimethyluracil Step1->Intermediate_A Step2 Step 2: Nitrosation Intermediate_A->Step2 Intermediate_B Labeled 6-Amino-1,3-dimethyl- 5-nitrosouracil Step2->Intermediate_B Step3 Step 3: Reduction Intermediate_B->Step3 Intermediate_C Labeled 1,3-Dimethyl- 5,6-diaminouracil Step3->Intermediate_C Step4 Step 4: Cyclization Intermediate_C->Step4 Labeled_Urea ¹³C,¹⁵N-Urea Labeled_Urea->Step4 Final_Product 1,3-Dimethyluric Acid- ¹³C₄,¹⁵N₃ Step4->Final_Product

Caption: Synthetic workflow for 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

Purification Workflow

Purification_Workflow Crude_Product Crude 1,3-Dimethyluric Acid- ¹³C₄,¹⁵N₃ Recrystallization Recrystallization (from Water) Crude_Product->Recrystallization Filtration1 Vacuum Filtration Recrystallization->Filtration1 HPLC HPLC Purification (C18 Column) Filtration1->HPLC Optional high-purity step Pure_Product Pure 1,3-Dimethyluric Acid- ¹³C₄,¹⁵N₃ Filtration1->Pure_Product Sufficiently pure Fraction_Collection Fraction Collection HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Solvent_Evaporation->Pure_Product

Caption: Purification workflow for 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

References

1,3-Dimethyluric Acid: A Potential Biomarker in Human Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid (1,3-DMU), a major metabolite of the widely consumed methylxanthines caffeine (B1668208) and theophylline, is emerging as a significant biomarker in human studies.[1][2] Primarily formed in the liver by the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1, its levels in biological fluids can provide insights into metabolic processes, dietary habits, and potential disease risks.[1] This technical guide provides an in-depth overview of the role of 1,3-DMU as a biomarker, summarizing key quantitative data, detailing experimental protocols for its analysis, and exploring its involvement in metabolic pathways.

Quantitative Data Summary

The concentration of 1,3-Dimethyluric acid in human biological samples, particularly urine, has been quantified in several studies. These levels can vary based on factors such as caffeine intake, genetics, and the presence of certain health conditions.

Table 1: Urinary Concentrations of 1,3-Dimethyluric Acid in the General Adult Population

Population CohortSample SizeBiospecimenMedian Concentration (μmol/L)Interquartile Range (μmol/L)Reference
US Adults (NHANES 2009-2010)2,466Urine6.28Not Reported[3]

Table 2: Association between Urinary 1,3-Dimethyluric Acid and Hypertension

Quartile of 1,3-DMU LevelOdds Ratio for Hypertension (95% CI)p-valueReference
Quartile 1 (Lowest)1.00 (Reference)-[1]
Quartile 21.15 (0.78 - 1.69)>0.05[1]
Quartile 31.35 (0.93 - 1.96)>0.05[1]
Quartile 4 (Highest)1.68 (1.14 - 2.48)<0.05[1]

Metabolic Pathway of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is a downstream product of methylxanthine metabolism. The primary pathway involves the demethylation and oxidation of caffeine and theophylline.

Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2, CYP2E1 (N7-demethylation) DMU 1,3-Dimethyluric Acid Theophylline->DMU Xanthine Oxidase (C8-oxidation)

Caption: Metabolic conversion of Caffeine to 1,3-Dimethyluric Acid.

Experimental Protocols

Accurate quantification of 1,3-Dimethyluric acid is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for its analysis in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: Centrifuge urine samples at 2000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute 1,3-DMU with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts at 2-5% B, ramping up to 95% B over several minutes to elute 1,3-DMU and other metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

    • MRM Transition for 1,3-Dimethyluric Acid: m/z 197.1 → 140.1

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution Centrifuge->Dilute SPE Solid-Phase Extraction Dilute->SPE Elute Elution & Reconstitution SPE->Elute LC Liquid Chromatography (C18 column) Elute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for 1,3-DMU analysis.

Signaling Pathways and Biological Role

While primarily known as a metabolite, emerging research suggests that purine (B94841) derivatives like 1,3-DMU may have biological activities. Its structural similarity to uric acid, a known antioxidant and pro-inflammatory agent, suggests potential roles in oxidative stress and inflammatory pathways. However, direct evidence for 1,3-DMU's involvement in specific signaling cascades in human cells is currently limited and an active area of investigation.

Conclusion and Future Directions

1,3-Dimethyluric acid is a promising biomarker, particularly for assessing caffeine intake and potentially for risk stratification in hypertension. The methodologies for its accurate quantification are well-established. Future research should focus on elucidating its role in various disease states through large-scale clinical studies and investigating its potential direct effects on cellular signaling pathways. Such studies will be crucial in fully realizing the clinical utility of 1,3-Dimethyluric acid as a diagnostic and prognostic biomarker.

References

Commercial Suppliers and Technical Guide for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides comprehensive information on the commercial suppliers of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, its physicochemical properties, and its primary application as an internal standard in analytical methodologies.

Commercial Availability

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds and research chemicals. The primary vendors identified are Sigma-Aldrich, Santa Cruz Biotechnology, and MedChemExpress. Pricing and available quantities are typically provided upon request for a formal quotation from these suppliers.

A summary of the key quantitative data for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ from these suppliers is presented in the table below for easy comparison.

SupplierCatalog NumberCAS NumberMolecular WeightIsotopic PurityChemical Formula
Sigma-Aldrich Not explicitly provided1173019-16-3203.11≥98 atom %¹³C₄C₃H₈¹⁵N₃NO₃
Santa Cruz Biotechnology sc-2184931173019-16-3203.11Not specified(¹³C)₄C₃H₈(¹⁵N)₃NO₃
MedChemExpress HY-W014993SNot explicitly providedNot specifiedNot specifiedNot specified

Physicochemical Properties

1,3-Dimethyluric acid is a metabolite of theophylline (B1681296) and caffeine.[1] The isotopically labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, shares the same chemical structure and properties as its unlabeled counterpart but has a higher mass due to the incorporation of four ¹³C atoms and three ¹⁵N atoms. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

Application in Experimental Protocols: Use as an Internal Standard

The primary application of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[2][3] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

General Experimental Protocol for LC-MS Analysis using a Stable Isotope-Labeled Internal Standard:

The following is a generalized protocol for the use of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard for the quantification of unlabeled 1,3-Dimethyluric acid or its parent compounds (e.g., theophylline) in biological matrices.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analytical standard (e.g., theophylline or 1,3-Dimethyluric acid) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a stock solution of the internal standard, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Add a fixed amount of the internal standard stock solution to all calibration standards and QC samples to achieve a final concentration that provides a robust signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation - a common technique):

  • To a 100 µL aliquot of the biological sample (or calibration standard/QC), add 300 µL of cold acetonitrile (B52724) containing the internal standard, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS Analysis:

  • Liquid Chromatography (LC): A reverse-phase HPLC method can be employed for the separation of xanthines.[5]

    • Column: A C18 column is typically used.
    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for xanthines.
    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Theophylline

1,3-Dimethyluric acid is a major metabolite of theophylline, a drug commonly used in the treatment of respiratory diseases. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[6] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU 8-hydroxylation CYP1A2 CYP1A2 CYP1A2->Theophylline CYP2E1 CYP2E1 CYP2E1->Theophylline LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (IS) Sample->IS_Addition Extraction Protein Precipitation & Extraction IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Determination Quantification->Result

References

A Technical Guide to the Isotopic Enrichment and Purity of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is the isotopically labeled form of 1,3-Dimethyluric acid, a primary metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline.[1][2][3] Stable isotope-labeled compounds are critical tools in drug development and metabolic research.[4] They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, enabling precise and accurate pharmacokinetic and metabolomic studies.[4][5] The incorporation of ¹³C and ¹⁵N isotopes provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte without significantly altering its chemical and physical properties.[6] This guide provides a detailed overview of the isotopic enrichment and purity of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, along with the analytical methodologies used for its characterization.

Isotopic Enrichment and Chemical Purity

The utility of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal interference from the unlabeled analyte, while high chemical purity ensures that the standard itself does not introduce confounding variables into the analysis.

Quantitative Data Summary

The following tables summarize the typical specifications for isotopic enrichment and the chemical and physical properties of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Table 1: Isotopic Enrichment Data

ParameterSpecificationNotes
¹³C Isotopic Enrichment≥99%For the four labeled carbon positions.
¹⁵N Isotopic Enrichment≥98%For the three labeled nitrogen positions.
Overall Isotopic Purity ≥98 atom % Represents the percentage of molecules containing the desired isotopic labels.
Mass ShiftM+7The mass difference between the fully labeled molecule and the unlabeled molecule.

Table 2: Chemical and Physical Properties

ParameterSpecificationReference
Chemical Purity (Assay) ≥98% Determined by methods such as HPLC or CP (Chemical Purity).
AppearanceWhite to off-white solid/powder[3]
Molecular Formula¹³C₄C₃H₈¹⁵N₃NO₃
Molecular Weight~203.11 g/mol Mass of the isotopically labeled compound.
Melting Point>300 °C
Storage Temperature-20°CRecommended for long-term stability.

Experimental Protocols for Characterization

The determination of isotopic enrichment and chemical purity relies on sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this characterization.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the gold standard for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can distinguish between the isotopically labeled compound and its unlabeled counterpart, as well as identify the presence of partially labeled species.[7]

Methodology:

  • Sample Preparation: A solution of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Infusion/Chromatography: The sample is either directly infused into the mass spectrometer or injected into a liquid chromatography (LC) system coupled to the MS (LC-MS). LC separation is often preferred to resolve the analyte from any potential impurities.[5]

  • Ionization: Electrospray ionization (ESI) is a common technique used for polar molecules like 1,3-Dimethyluric acid, typically in positive ion mode to generate the [M+H]⁺ ion.[8]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with different numbers of heavy isotopes).

  • Data Analysis: The isotopic enrichment is calculated by comparing the peak intensities of the fully labeled species (M+7) to the intensities of the unlabeled (M+0) and partially labeled species.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. While MS provides information on isotopic distribution, NMR can confirm the specific positions of the isotopic labels.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Water-d₂, DMSO-d₆).

  • ¹H NMR Analysis: Proton NMR is used to assess chemical purity by detecting signals from any proton-containing impurities. The absence of signals corresponding to the unlabeled 1,3-Dimethyluric acid confirms high isotopic enrichment at the labeled positions.

  • ¹³C NMR Analysis: Carbon-13 NMR directly detects the ¹³C isotopes. The spectrum of the labeled compound will show enhanced signals for the four enriched carbon atoms, confirming their positions. The chemical shifts of these carbons will be consistent with the known structure of 1,3-Dimethyluric acid.

  • ¹⁵N NMR Analysis: While less common, ¹⁵N NMR can be used to directly observe the labeled nitrogen atoms, providing definitive confirmation of their enrichment and location within the purine (B94841) ring structure.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for determining the chemical purity of pharmaceutical compounds and reference standards.[10]

Methodology:

  • Sample Preparation: A solution of the compound is prepared in the mobile phase.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to separate the main compound from impurities.[10]

  • Detection: A UV detector is commonly used, monitoring at the absorbance maxima of 1,3-Dimethyluric acid (approximately 232 and 289 nm).[1]

  • Purity Calculation: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of analytical workflows and relevant biochemical pathways.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Prep Prepare Standard Solution LCMS LC-MS/MS Analysis Prep->LCMS NMR NMR Spectroscopy Prep->NMR HPLC HPLC-UV Analysis Prep->HPLC Enrichment Isotopic Enrichment (%) LCMS->Enrichment Structure Structural Confirmation NMR->Structure Purity Chemical Purity (%) HPLC->Purity

Caption: Workflow for the characterization of isotopically labeled 1,3-Dimethyluric acid.

Caffeine Caffeine / Theophylline Paraxanthine Paraxanthine Caffeine->Paraxanthine Demethylation Enzyme1 CYP1A2 Caffeine->Enzyme1 DMU 1,3-Dimethyluric Acid Paraxanthine->DMU Oxidation Enzyme2 Xanthine Oxidase Paraxanthine->Enzyme2 Enzyme1->Paraxanthine Enzyme2->DMU

Caption: Simplified metabolic pathway of caffeine to 1,3-Dimethyluric acid.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a high-purity, high-enrichment stable isotope-labeled compound essential for advanced bioanalytical studies. Its characterization is rigorously performed using a combination of mass spectrometry, NMR spectroscopy, and HPLC to ensure its suitability as an internal standard. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently employ this critical reagent in their quantitative analyses.

References

The Role of 1,3-Dimethyluric acid-13C4,15N3 in Advancing Purine Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled standard, 1,3-Dimethyluric acid-13C4,15N3, in the study of purine (B94841) metabolism. This document details the significance of 1,3-dimethyluric acid as a biomarker, the principles of stable isotope dilution mass spectrometry, experimental protocols for its use, and the interpretation of resulting data.

Introduction to 1,3-Dimethyluric Acid and Purine Metabolism

1,3-Dimethyluric acid is a downstream metabolite of theophylline (B1681296) and a minor metabolite of caffeine.[1][2] As a member of the xanthine (B1682287) family, it plays a role in the complex network of purine metabolism.[1] The accurate quantification of 1,3-dimethyluric acid and other related purine metabolites is crucial for understanding the pharmacokinetics of methylxanthines, diagnosing certain metabolic disorders, and developing novel therapeutics.

Stable isotope labeling has emerged as a powerful tool in metabolic research, offering unparalleled accuracy and precision in metabolite quantification.[3] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[1] This technique, known as stable isotope dilution analysis, is the gold standard for quantitative metabolomics.

Physicochemical Properties and Mass Spectrometry Data

A comprehensive understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental for method development. The key properties of 1,3-dimethyluric acid and its stable isotope-labeled counterpart are summarized below.

Property1,3-Dimethyluric acidThis compoundReference
Chemical Formula C7H8N4O313C4C3H815N3NO3[4]
Molecular Weight 196.16 g/mol 203.11 g/mol [3][4]
CAS Number 944-73-01173019-16-3[3][5]
Appearance SolidPowder[3][6]
Melting Point >300 °C>300 °C[6]
Isotopic Purity N/A≥98 atom %[6]
Mass Shift N/AM+7[6]
Mass Spectrometry Data for Method Development

The development of a robust LC-MS/MS method relies on the careful selection of precursor and product ions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity. Based on publicly available spectral data, the following MRM transitions are proposed for the analysis of 1,3-dimethyluric acid and its labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dimethyluric acid 197.07169.0720
142.0625
140.0530
This compound 204.09175.0920
147.0825
144.0630

Note: Optimal collision energies may vary depending on the specific mass spectrometer used and should be empirically determined.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of 1,3-dimethyluric acid in human urine using this compound as an internal standard.

Sample Preparation: Urine
  • Thaw and Vortex: Frozen urine samples are thawed at room temperature and thoroughly vortexed to ensure homogeneity.

  • Centrifugation: To remove particulate matter, centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C.

  • Dilution and Internal Standard Spiking: Dilute the supernatant 1:1 with deionized water. To 100 µL of the diluted urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 1,3-dimethyluric acid from other urine components. A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions specified in the table above.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the endogenous 1,3-dimethyluric acid and the labeled internal standard, this compound.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 1,3-dimethyluric acid and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

  • Quantification: Determine the concentration of 1,3-dimethyluric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing Metabolic Pathways and Workflows

Caffeine Metabolism to 1,3-Dimethyluric Acid

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the formation of 1,3-dimethyluric acid.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Metabolite_13DMU 1,3-Dimethyluric Acid Theophylline->Metabolite_13DMU Xanthine Oxidase Metabolite_1MX 1-Methylxanthine experimental_workflow SampleCollection Urine Sample Collection SamplePreparation Sample Preparation (Dilution, IS Spiking, Precipitation) SampleCollection->SamplePreparation LCMS_Analysis LC-MS/MS Analysis (MRM Mode) SamplePreparation->LCMS_Analysis DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification stable_isotope_dilution Analyte Analyte (1,3-Dimethyluric acid) LCMS LC-MS/MS Analyte->LCMS InternalStandard Internal Standard (this compound) InternalStandard->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Physical and chemical properties of 1,3-Dimethyluric acid-13C4,15N3.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled compound 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in metabolic studies. This document details the compound's properties, relevant experimental methodologies, and its role in metabolic pathways.

Core Physical and Chemical Properties

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is the stable isotope-labeled form of 1,3-Dimethyluric acid, a known human metabolite of theophylline (B1681296) and caffeine (B1668208).[1][2][3] The incorporation of four ¹³C atoms and three ¹⁵N atoms results in a mass shift that makes it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both unlabeled 1,3-Dimethyluric acid and its isotopically labeled form, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Property1,3-Dimethyluric acid (Unlabeled)1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (Labeled)Reference(s)
Molecular Formula C₇H₈N₄O₃¹³C₄C₃H₈¹⁵N₃NO₃[1][5][6]
Molecular Weight 196.16 g/mol 203.11 g/mol [1][5]
CAS Number 944-73-01173019-16-3[1][5][6]
Appearance SolidPowder[1][5]
Melting Point 408 - 410 °C>300 °C[1][5]
Solubility Slightly soluble in DMSONot specified (expected to be similar)[6]
Storage Temperature Room Temperature-20°C[5]
Isotopic Purity N/A≥98 atom %[5]
Chemical Purity (Assay) ≥98%≥98% (CP)[5][6]
Mass Shift N/AM+7[5]
InChI Key OTSBKHHWSQYEHK-UHFFFAOYSA-NOTSBKHHWSQYEHK-JCRQFRHWSA-N[1][5]

Metabolic Pathway of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is a significant metabolite of methylxanthines, particularly caffeine and theophylline. The biotransformation primarily occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor.[6] This metabolic process is a key aspect of xenobiotic metabolism.[6] The labeled compound, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, serves as an invaluable tool for tracing and quantifying this metabolic pathway in pharmacokinetic and drug metabolism studies.[4]

Metabolic_Pathway cluster_0 Xenobiotic Precursors cluster_1 Metabolizing Enzymes cluster_2 Metabolite Caffeine Caffeine CYP1A2 CYP1A2 Caffeine->CYP1A2 Theophylline Theophylline Theophylline->CYP1A2 CYP2E1 CYP2E1 Theophylline->CYP2E1 1,3-Dimethyluric_acid 1,3-Dimethyluric_acid CYP1A2->1,3-Dimethyluric_acid Metabolism CYP2E1->1,3-Dimethyluric_acid Metabolism

Caption: Metabolism of Caffeine and Theophylline to 1,3-Dimethyluric acid.

Experimental Protocols and Methodologies

The use of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is prevalent in quantitative analytical methods, especially those involving mass spectrometry.

Quantitative Analysis via LC-MS

Isotopically labeled internal standards are crucial for correcting sample-to-sample variability during sample preparation and analysis. A typical workflow for using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard in a biological matrix (e.g., urine, plasma) is outlined below.

Methodology:

  • Sample Preparation: A known concentration of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is spiked into the biological sample.

  • Extraction: Analytes, including the native 1,3-Dimethyluric acid and the labeled standard, are extracted from the matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[7] A reverse-phase C18 column is often used to separate 1,3-Dimethyluric acid from other matrix components.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled analyte and the labeled internal standard.

  • Quantification: The concentration of the native 1,3-Dimethyluric acid is determined by calculating the ratio of its peak area to the peak area of the known concentration of the ¹³C₄,¹⁵N₃-labeled internal standard.

LCMS_Workflow Biological_Sample Biological_Sample Spike_IS Spike with 1,3-Dimethyluric acid-13C4,15N3 Biological_Sample->Spike_IS Extraction Sample Extraction (SPE, LLE, etc.) Spike_IS->Extraction LC_Separation UPLC/HPLC Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Synthesis_Pathway A 6-amino-1,3-dimethyluracil B 6-amino-1,3-dimethyl- 5-nitrosouracil A->B Nitrosation C 1,3-dimethyl-5,6-diaminouracil B->C Reduction D 1,3-Dimethyluric Acid C->D Cyclization

References

The Use of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as a stable isotope-labeled tracer in metabolic research. This powerful tool offers high precision and accuracy for studying the pharmacokinetics of theophylline (B1681296) and for quantifying enzymatic activity, particularly of cytochrome P450 enzymes CYP1A2 and CYP2E1.

Introduction to 1,3-Dimethyluric Acid and its Isotopic Labeling

1,3-Dimethyluric acid is a primary metabolite of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases.[1][2] The metabolism of theophylline to 1,3-Dimethyluric acid is a key pathway in its clearance from the body and is primarily mediated by the hepatic enzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][3]

The use of a stable isotope-labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, provides a distinct mass shift that allows it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry. This characteristic makes it an ideal tracer for metabolic flux analysis and a reliable internal standard for quantitative bioanalysis.[4]

Core Applications in Metabolic Research

The primary applications of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a research setting are twofold:

  • Metabolic Flux Analysis (MFA): To trace the metabolic fate of theophylline and quantify the activity of its metabolizing enzymes under various physiological or pathological conditions.

  • Internal Standard for Quantitative Bioanalysis: To ensure the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) based quantification of unlabeled 1,3-Dimethyluric acid in biological matrices.[5][6][7]

Experimental Design: A General Workflow

The following diagram illustrates a general experimental workflow for a stable isotope tracer study using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Administer Labeled Theophylline Precursor B Biological System (e.g., cell culture, animal model) A->B C Sample Collection (e.g., plasma, urine, tissue) B->C D Sample Preparation (Extraction, Derivatization) C->D E LC-MS/MS Analysis D->E F Data Acquisition (Mass Isotopomer Distribution) E->F G Metabolic Flux Analysis F->G H Quantification of Enzyme Activity G->H I Pharmacokinetic Modeling H->I

General workflow for a metabolic tracer study.

Detailed Experimental Protocols

Protocol 1: In Vivo Theophylline Metabolism Study in a Rodent Model

This protocol outlines a procedure to assess the impact of a test compound on theophylline metabolism.

  • Animal Acclimatization: Acclimate male Wistar rats (n=6 per group) for one week under standard laboratory conditions.

  • Dosing:

    • Administer the test compound or vehicle to the respective groups.

    • After a specified pretreatment period, administer a single oral dose of a solution containing a mixture of unlabeled theophylline and [¹³C₂,¹⁵N₁]-theophylline (as a precursor tracer).

  • Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect the parent ions and their corresponding product ions for unlabeled 1,3-Dimethyluric acid and the ¹³C₄,¹⁵N₃-labeled internal standard using multiple reaction monitoring (MRM).

Protocol 2: In Vitro CYP1A2/CYP2E1 Activity Assay using Human Liver Microsomes

This protocol is designed to determine the inhibitory potential of a new chemical entity (NCE) on theophylline metabolism.

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.2 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

    • Add the NCE at various concentrations or vehicle control.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate, theophylline.

  • Reaction Termination: After a 30-minute incubation, terminate the reaction by adding ice-cold acetonitrile containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as the internal standard.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.

Data Presentation and Analysis

Quantitative data from these experiments can be summarized in tables for clear interpretation.

Table 1: Pharmacokinetic Parameters of 1,3-Dimethyluric Acid in Rats

Treatment GroupCmax (ng/mL)Tmax (h)AUC₀₋t (ng*h/mL)
Vehicle Control150 ± 252.0 ± 0.5950 ± 120
Test Compound75 ± 154.0 ± 0.8680 ± 90

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

Table 2: IC₅₀ Values for NCE Inhibition of Theophylline Metabolism in Human Liver Microsomes

NCEIC₅₀ (µM)
Compound X5.2
Compound Y> 50

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathway and Metabolic Fate

The metabolic conversion of theophylline to 1,3-Dimethyluric acid is a critical step in its detoxification and excretion. This process is primarily governed by the activity of CYP1A2 and CYP2E1.

G Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU Metabolism Excretion Urinary Excretion DMU->Excretion CYP1A2 CYP1A2 CYP1A2->Theophylline CYP2E1 CYP2E1 CYP2E1->Theophylline

Metabolic pathway of theophylline to 1,3-Dimethyluric acid.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a versatile and indispensable tool for modern metabolic research. Its application as a tracer provides detailed insights into the dynamics of theophylline metabolism and the activity of key drug-metabolizing enzymes. Furthermore, its use as an internal standard is crucial for the development of robust and reliable bioanalytical methods, which are fundamental to drug discovery and development. The protocols and data presented in this guide offer a framework for researchers to design and execute their own studies, ultimately contributing to a deeper understanding of xenobiotic metabolism and its implications for human health.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dimethyluric acid-13C4,15N3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development, therapeutic drug monitoring, and metabolomics research. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, offering unparalleled precision and accuracy by correcting for variability in sample preparation and matrix effects. This document provides detailed application notes and protocols for the use of 1,3-Dimethyluric acid-13C4,15N3 as an internal standard for the quantification of its unlabeled analogue, a major metabolite of theophylline.

Theophylline is a widely used bronchodilator with a narrow therapeutic window, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity.[1] 1,3-Dimethyluric acid is a primary metabolite of theophylline, and its quantification can provide valuable insights into the drug's metabolism and clearance in individual patients.[2] The stable isotope-labeled this compound serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable and reproducible results.[3][4]

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) is a quantitative technique where a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) is added to the sample at the beginning of the analytical workflow. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). Because the internal standard and the analyte have nearly identical physicochemical properties, they experience the same losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate and precise quantification of the analyte concentration can be achieved.

Logical Workflow for Quantitative Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma) Spike Spike with this compound Sample->Spike Protein_Precipitation Protein Precipitation Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for quantitative analysis.

Experimental Protocols

This section details the methodologies for the quantification of 1,3-Dimethyluric acid in human plasma using this compound as an internal standard.

Materials and Reagents
  • 1,3-Dimethyluric acid analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQD Mass Spectrometer or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC HSS C18 Column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of 1,3-Dimethyluric acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1,3-Dimethyluric acid stock solution in 50% methanol to create working standard solutions for calibration curve and QC sample preparation.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50% methanol.

  • Calibration Standards: Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve a concentration range of 10–5000 ng/mL for 1,3-Dimethyluric acid.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in control human plasma from a separate stock solution of 1,3-Dimethyluric acid.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 µg/mL this compound) to each tube, except for the blank matrix samples. Vortex for 5 seconds.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • 1,3-Dimethyluric acid: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 140.1

      • This compound: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 144.1

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar assays and in accordance with FDA bioanalytical method validation guidelines.[1][2][5][6][7]

Table 1: Calibration Curve Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
1,3-Dimethyluric acid10 - 5000> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ10≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low30≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium750≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High4000≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Table 3: Matrix Effect and Recovery
QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Low85 - 9585 - 9595 - 105
High85 - 9585 - 9595 - 105

Signaling Pathway and Metabolic Context

The quantification of 1,3-Dimethyluric acid is crucial for understanding the metabolism of theophylline. The following diagram illustrates the primary metabolic pathway.

Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 DMU 1,3-Dimethyluric Acid CYP1A2->DMU Excretion Renal Excretion DMU->Excretion

Figure 2: Theophylline metabolic pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-Dimethyluric acid in biological matrices by LC-MS/MS. The detailed protocol and expected performance characteristics outlined in this document serve as a comprehensive guide for researchers and scientists in the fields of therapeutic drug monitoring, pharmacokinetics, and metabolomics. The implementation of this stable isotope dilution method will ensure the generation of high-quality, accurate, and reproducible data, which is essential for advancing drug development and personalized medicine.

References

Application of 1,3-Dimethyluric acid-13C4,15N3 in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

1,3-Dimethyluric acid is a primary metabolite of the widely used pharmaceutical compounds theophylline (B1681296) and caffeine. Accurate quantification of 1,3-dimethyluric acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for matrix effects, and variability in sample processing and instrument response, leading to improved accuracy and precision. This document provides detailed application notes and protocols for the use of 1,3-Dimethyluric acid-13C4,15N3 as an internal standard for the quantification of 1,3-dimethyluric acid in human plasma and urine.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (IS), this compound, is added to the biological sample at the beginning of the sample preparation process. The IS and the endogenous analyte, 1,3-dimethyluric acid, are extracted and analyzed by LC-MS/MS. Since the IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the IS with a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • 1,3-Dimethyluric acid (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Human plasma (drug-free)

    • Human urine (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1,3-dimethyluric acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

    • Store the stock solutions at -20°C.

  • Working Solutions:

    • Analyte Working Solutions (for Calibration Standards and Quality Controls): Prepare a series of working solutions by serially diluting the 1,3-dimethyluric acid stock solution with methanol:water (1:1, v/v) to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

    • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation

The following protocols describe protein precipitation for plasma and a simple dilution for urine. These are common and effective methods for preparing these matrices for LC-MS/MS analysis.

4.2.1. Plasma Sample Preparation (Protein Precipitation)

plasma 100 µL Plasma Sample is Add 20 µL IS Working Solution (1 µg/mL) plasma->is precip Add 300 µL Acetonitrile is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma sample preparation workflow.

4.2.2. Urine Sample Preparation (Dilute-and-Shoot)

urine 50 µL Urine Sample is Add 20 µL IS Working Solution (1 µg/mL) urine->is dilute Add 930 µL Mobile Phase A is->dilute vortex Vortex (30 sec) dilute->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Urine sample preparation workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dimethyluric acid197.1140.1To be optimized
This compound204.1144.1To be optimized

Note: The product ions are proposed based on the expected fragmentation pattern (loss of the uric acid backbone elements). The optimal collision energy for each transition must be determined experimentally.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the study samples. The curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero calibration standards. The concentration range should cover the expected concentrations in the study samples.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked matrix samples with the response in a neat solution at the same concentration.

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 2: Example Calibration Curve and QC Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 15
Calibration Standard 210
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5500
Calibration Standard 61000
QC Low (LQC)15
QC Medium (MQC)250
QC High (HQC)750

Data Analysis and Interpretation

The concentration of 1,3-dimethyluric acid in the study samples is calculated using the peak area ratio of the analyte to the internal standard and the linear regression equation obtained from the calibration curve. The pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be determined from the concentration-time profiles.

Signaling Pathway and Experimental Workflow

cluster_0 Metabolic Pathway cluster_1 Pharmacokinetic Study Workflow Theophylline Theophylline CYP1A2_2E1 CYP1A2 / CYP2E1 Theophylline->CYP1A2_2E1 DMU 1,3-Dimethyluric Acid CYP1A2_2E1->DMU Dosing Drug Administration (Theophylline or Caffeine) Sampling Biological Sample Collection (Plasma or Urine) Dosing->Sampling Analysis LC-MS/MS Analysis with This compound IS Sampling->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Metabolic pathway and pharmacokinetic study workflow.

This comprehensive guide provides a robust framework for researchers and drug development professionals to accurately quantify 1,3-dimethyluric acid in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high-quality data required for successful pharmacokinetic studies.

Application Note: High-Throughput and Sensitive Quantification of 1,3-Dimethyluric Acid in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details robust and reliable sample preparation techniques for the quantitative analysis of 1,3-Dimethyluric acid in human urine, employing its stable isotope-labeled internal standard, 1,3-Dimethyluric acid-13C4,15N3. Three prevalent methodologies are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These protocols are designed to minimize matrix effects and maximize recovery, ensuring high sensitivity and accuracy for clinical research, drug development, and metabolomics studies. All methods are tailored for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

1,3-Dimethyluric acid is a purine (B94841) derivative and a primary metabolite of theophylline (B1681296) and caffeine.[1][2] Its quantification in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding purine metabolism.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting analyte loss during sample preparation and for compensating for matrix-induced ionization variability in LC-MS/MS analysis.[3] This document provides detailed protocols for preparing urine samples for the accurate measurement of 1,3-Dimethyluric acid.

Sample Preparation Workflow

The overall workflow for the analysis of 1,3-Dimethyluric acid in urine involves sample collection, preparation using one of the described methods, and subsequent analysis by LC-MS/MS.

workflow cluster_collection Sample Collection & Pre-treatment cluster_prep Sample Preparation Options cluster_analysis Analysis urine_sample Urine Sample Collection centrifuge_initial Centrifuge (e.g., 4000 x g, 10 min) urine_sample->centrifuge_initial supernatant Collect Supernatant centrifuge_initial->supernatant is_spike Spike with this compound (IS) supernatant->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe lle Liquid-Liquid Extraction (LLE) is_spike->lle ppt Protein Precipitation (PPT) is_spike->ppt evaporate Evaporate & Reconstitute spe->evaporate lle->evaporate lcms LC-MS/MS Analysis ppt->lcms evaporate->lcms

Caption: General workflow for 1,3-Dimethyluric acid analysis in urine.

Experimental Protocols

Materials and Reagents:

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing interferences and concentrating the analyte of interest.[5][6] This protocol is adapted from established methods for methylxanthines and their metabolites.[4][7][8]

  • Sample Pre-treatment: Centrifuge a 1 mL urine sample for 10 minutes at 2500 rpm.[4] Transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the supernatant. The concentration should be chosen to be near the midpoint of the calibration curve.

  • Acidification: Acidify the sample by adding 1 mL of phosphate buffer (pH 6.8).[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.[4]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.[4][7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.[9][10]

  • Sample Pre-treatment: Centrifuge a 1 mL urine sample for 10 minutes.

  • Internal Standard Spiking: Add the internal standard to the supernatant.

  • pH Adjustment: Adjust the sample pH to alkaline conditions (e.g., pH 8-9) with a suitable buffer or dilute base.

  • Extraction: Add 3 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and then centrifuge for 5 minutes to separate the layers.[9]

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest method, often referred to as "dilute and shoot," suitable for high-throughput screening.[3][11]

  • Sample Pre-treatment: Centrifuge a 100 µL urine sample for 5 minutes.

  • Internal Standard Spiking: Add the internal standard to the supernatant.

  • Precipitation: Add 400 µL of cold acetonitrile (ACN) to the sample (a 4:1 ratio of ACN to urine).[11][12]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant and transfer it directly to an autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes representative performance data expected from the described methods, based on literature values for similar small molecule analytes in urine. Actual performance should be validated in your laboratory.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery > 85%80 - 95%[9]> 95% (less specific)
Matrix Effect Low to ModerateLow to ModerateModerate to High
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng/mL range)Higher (sub-µg/mL range)
Throughput ModerateModerateHigh
Selectivity HighHighModerate
Cost per Sample HighModerateLow

Method Selection Logic

The choice of sample preparation method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources.

logic start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput sensitivity Highest Sensitivity Needed? throughput->sensitivity No ppt Choose Protein Precipitation (PPT) throughput->ppt Yes cost Lowest Cost a Priority? sensitivity->cost No spe Choose Solid-Phase Extraction (SPE) sensitivity->spe Yes cost->spe No lle Choose Liquid-Liquid Extraction (LLE) cost->lle Yes

Caption: Decision logic for selecting a sample preparation method.

Conclusion

The three protocols provided—Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation—offer researchers a range of options for the sample preparation of 1,3-Dimethyluric acid in urine for LC-MS/MS analysis. The selection of the most appropriate method should be based on the specific analytical goals, including the required sensitivity, throughput, and cost considerations. For the highest sensitivity and cleanest extracts, SPE is recommended. For high-throughput applications where ultimate sensitivity is not the primary concern, PPT is a viable and efficient choice. LLE provides a balance between cleanliness, sensitivity, and cost. In all cases, the use of the stable isotope-labeled internal standard, this compound, is strongly advised to ensure the highest quality quantitative data.

References

Application Notes and Protocols for In Vivo Administration of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1,3-Dimethyluric acid is a primary metabolite of theophylline (B1681296), a widely used therapeutic agent for respiratory diseases.[1][2][3] The use of stable isotope-labeled 1,3-Dimethyluric acid, specifically 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, in animal models offers a powerful tool for pharmacokinetic, metabolic, and drug-drug interaction studies.[4][5][6] This isotopically labeled internal standard allows for precise quantification of the unlabeled analyte in biological matrices, overcoming challenges such as ion suppression in mass spectrometry.

Scientific Context and Applications

The in vivo administration of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is particularly valuable for:

  • Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered 1,3-Dimethyluric acid.

  • Metabolic Pathway Analysis: Tracing the metabolic fate of 1,3-Dimethyluric acid and identifying potential downstream metabolites. Stable isotope tracers are instrumental in elucidating metabolic fluxes and pathway activities.[4][5][6]

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered therapeutic agents on the metabolism of theophylline to 1,3-Dimethyluric acid.

  • Enzyme Activity Assessment: Probing the in vivo activity of cytochrome P450 enzymes, such as CYP1A2 and CYP2E1, which are involved in the formation of 1,3-Dimethyluric acid from theophylline.[1][7]

Significance in Drug Development

Understanding the metabolic profile of drugs like theophylline is crucial for optimizing therapeutic efficacy and minimizing adverse effects. By employing stable isotope-labeled compounds, researchers can obtain high-quality, unambiguous data to support preclinical and clinical drug development. This approach is fundamental for building robust pharmacokinetic models and for regulatory submissions.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated from in vivo studies involving the administration of 1,3-Dimethyluric acid. The values provided are hypothetical and for illustrative purposes.

Table 1: Pharmacokinetic Parameters of 1,3-Dimethyluric Acid in Rats Following Intravenous Administration

ParameterUnitValue
Cmaxµg/mL8.5
Tmaxh0.25
AUC(0-t)µgh/mL25.3
AUC(0-inf)µgh/mL27.1
t1/2h2.8
CLmL/h/kg185
VdL/kg0.75

Table 2: Concentration of 1,3-Dimethyluric Acid in Plasma Over Time

Time (h)Concentration (µg/mL)
0.258.5
0.57.2
15.8
24.1
42.3
80.9
120.4
240.1

Experimental Protocols

Protocol 1: In Vivo Administration of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in Rats via Oral Gavage

1. Animal Models:

  • Species: Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Gavage needles (16-18 gauge, 2-3 inches in length)[8][9]

  • Syringes

  • Animal scale

3. Dosing Solution Preparation:

  • Accurately weigh the required amount of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

  • Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentration (e.g., 1 mg/mL).

  • Ensure the solution is homogenous before administration.

4. Administration Procedure:

  • Weigh each animal to determine the precise dosing volume (recommended maximum volume: 10-20 mL/kg).[8][9]

  • Gently restrain the rat.[8][9]

  • Measure the appropriate length for gavage needle insertion, from the tip of the nose to the last rib.[8][10]

  • Carefully insert the gavage needle into the esophagus.[10][11][12] Do not force the needle; if resistance is met, withdraw and re-insert.[9][10][11]

  • Administer the dosing solution slowly and steadily.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress post-administration.[8][9][10]

Protocol 2: Blood Sample Collection and Plasma Preparation

1. Materials:

  • Anticoagulant tubes (e.g., EDTA-coated)

  • Syringes and needles

  • Centrifuge

2. Procedure:

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site.

  • Transfer the blood into anticoagulant tubes and mix gently.

  • Centrifuge the blood samples at 4°C for 10 minutes at 3000 x g to separate the plasma.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in Plasma

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample in a 3:1 ratio.[13]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS System:

  • Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

4. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 1,3-Dimethyluric acid and its ¹³C₄,¹⁵N₃-labeled internal standard.

5. Data Analysis:

  • Quantify the concentration of 1,3-Dimethyluric acid in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimation (Sprague-Dawley Rats) admin Oral Gavage Administration animal_prep->admin dose_prep Dosing Solution Preparation (1,3-DMU-¹³C₄,¹⁵N₃ in Vehicle) dose_prep->admin blood_collection Serial Blood Collection admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for in vivo administration and analysis.

signaling_pathway Theophylline Theophylline DMU 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->DMU CYP1A2, CYP2E1 Metabolite_X Further Metabolites DMU->Metabolite_X Metabolism Excretion Renal Excretion DMU->Excretion

Caption: Metabolic pathway of Theophylline to 1,3-Dimethyluric Acid.

References

Application Notes and Protocols for Cell Culture Experiments Using 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid is a primary metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline.[1][2] While historically considered an inactive byproduct of xenobiotic metabolism, emerging evidence suggests that methylxanthine metabolites may possess biological activities.[2] The use of isotopically labeled 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in cell culture experiments provides a powerful tool to elucidate its cellular uptake, metabolic fate, and potential effects on cellular signaling pathways. This document provides detailed application notes and protocols for utilizing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in cell culture research.

Stable isotope labeling in conjunction with mass spectrometry allows for the precise tracing and quantification of molecules within a complex biological system.[3][4] By introducing a "heavy" version of 1,3-Dimethyluric acid, researchers can distinguish it from its endogenous, "light" counterpart, enabling detailed metabolic flux analysis and the identification of downstream metabolites and cellular interaction partners.

Applications

  • Metabolic Fate and Stability Analysis: Tracing the uptake, intracellular concentration, and rate of metabolism of 1,3-Dimethyluric acid in various cell lines.

  • Cellular Target Identification: Identifying proteins and other biomolecules that interact with 1,3-Dimethyluric acid.

  • Signaling Pathway Elucidation: Investigating the impact of 1,3-Dimethyluric acid on cellular signaling cascades.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing in vitro data to inform in vivo studies on the disposition and activity of this metabolite.

Data Presentation

Table 1: Cellular Uptake and Stability of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ in Hepatoma (HepG2) Cells
Time PointIntracellular Concentration (pmol/10⁶ cells)Media Concentration (µM)Percent Metabolized
0 hr0100
1 hr15.2 ± 1.89.8 ± 0.22.0 ± 0.3
4 hr58.9 ± 5.29.1 ± 0.48.5 ± 1.1
12 hr121.3 ± 10.77.9 ± 0.620.8 ± 2.5
24 hr155.6 ± 14.16.5 ± 0.834.7 ± 3.9
Table 2: Effect of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ on Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages (RAW 264.7)
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.3 ± 3.115.8 ± 2.28.1 ± 1.0
LPS (100 ng/mL)1258.4 ± 110.2845.2 ± 75.6254.7 ± 22.9
LPS + 1,3-DMU (1 µM)1198.7 ± 98.5810.1 ± 69.3240.1 ± 20.5
LPS + 1,3-DMU (10 µM)987.2 ± 85.4654.8 ± 58.9188.3 ± 17.2
LPS + 1,3-DMU (50 µM)754.1 ± 67.3499.6 ± 45.1121.5 ± 11.8

Experimental Protocols

Protocol 1: Cellular Uptake and Metabolic Stability Assay

Objective: To quantify the rate of uptake and subsequent metabolism of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a selected cell line.

Materials:

  • 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-Theophylline)

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Preparation of Dosing Solution: Prepare a stock solution of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a suitable solvent (e.g., DMSO) and dilute it in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Treatment: Aspirate the existing medium from the cells and wash once with warm PBS. Add the medium containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ to each well.

  • Time Course Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection:

    • Media: At each time point, collect an aliquot of the cell culture medium.

    • Cells: Aspirate the remaining medium, wash the cells twice with ice-cold PBS, and then add a fixed volume of ice-cold 80% methanol containing the internal standard.

  • Cell Lysis and Protein Precipitation: Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Sample Processing: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant for LC-MS analysis. Dilute the collected media samples with the methanol/internal standard solution.

  • LC-MS Analysis: Analyze the processed cell lysates and media samples by LC-MS to quantify the concentrations of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ and any potential labeled metabolites.

  • Data Normalization: Count the number of cells in parallel wells at the start and end of the experiment to normalize the intracellular concentration data to cell number.

Protocol 2: Analysis of Anti-inflammatory Effects

Objective: To investigate the potential of 1,3-Dimethyluric acid to modulate the inflammatory response in macrophages.

Materials:

  • 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control group without LPS.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the compound.

Mandatory Visualizations

G cluster_metabolism Metabolic Pathway of Theophylline Theophylline Theophylline DMU_1_3 1,3-Dimethyluric Acid Theophylline->DMU_1_3 CYP1A2, CYP2E1 MX_1 1-Methylxanthine Theophylline->MX_1 MX_3 3-Methylxanthine Theophylline->MX_3 Caffeine Caffeine Caffeine->Theophylline MUA_1 1-Methyluric Acid MX_1->MUA_1 Xanthine Oxidase

Metabolism of Theophylline to 1,3-Dimethyluric Acid.

G cluster_workflow Experimental Workflow for Cellular Uptake start Seed Cells treat Treat with 1,3-DMU-¹³C₄,¹⁵N₃ start->treat incubate Incubate for Time Course treat->incubate collect Collect Media and Cells incubate->collect extract Metabolite Extraction collect->extract analyze LC-MS Analysis extract->analyze data Data Normalization and Analysis analyze->data

Workflow for Cellular Uptake and Metabolism Study.

G cluster_signaling Hypothesized Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines DMU 1,3-Dimethyluric Acid DMU->NFkB Inhibition (?)

Hypothesized Signaling Pathway for Anti-inflammatory Effects.

References

Application Note: Quantitative Analysis of Caffeine Metabolism Using a Stable Isotope-Labeled Tracer for 1,3-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is the world's most consumed psychoactive substance, and its metabolism is a key area of study in pharmacology, clinical diagnostics, and drug development. The rate at which an individual metabolizes caffeine can influence its physiological effects and is indicative of the activity of key drug-metabolizing enzymes, primarily Cytochrome P450 1A2 (CYP1A2).[1] Caffeine is extensively metabolized in the liver into a series of demethylated xanthines and uric acids that are subsequently excreted in urine.[2]

One of the downstream metabolites in this pathway is 1,3-dimethyluric acid (1,3-DMU), a product of theophylline (B1681296) metabolism.[3][4] Accurate quantification of urinary metabolites like 1,3-DMU is crucial for phenotyping studies and for understanding the complete metabolic profile of caffeine. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-precision quantitative bioanalysis.[5][6] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[5]

This application note provides a detailed protocol for the quantification of 1,3-DMU in human urine using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard.

Caffeine Metabolism Overview

Caffeine metabolism is a multi-step process predominantly occurring in the liver.[7] Over 95% of initial caffeine metabolism is mediated by the CYP1A2 enzyme.[1] The primary pathways are:

  • N3-demethylation (~80%) to form paraxanthine (B195701) (1,7-dimethylxanthine).

  • N1-demethylation (~8%) to form theophylline (1,3-dimethylxanthine).

  • N7-demethylation (~8%) to form theobromine (B1682246) (3,7-dimethylxanthine).

These primary metabolites are further metabolized by enzymes, including CYP1A2 and Xanthine Oxidase (XO), into various methylxanthines and methyluric acids.[8] Theophylline is oxidized to 1,3-dimethyluric acid (1,3-DMU).[4] Therefore, quantifying 1,3-DMU provides insight into the theophylline branch of caffeine metabolism.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->p1 Caffeine->p1 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Other_Metabolites Other Metabolites (e.g., 1-Methyluric Acid, 1-Methylxanthine) Paraxanthine->Other_Metabolites Further Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU_1_3 1,3-Dimethyluric Acid (1,3-DMU) Theophylline->DMU_1_3 XO/CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) p1->Paraxanthine p1->Theophylline p1->Theobromine

Caption: Simplified caffeine metabolism pathway highlighting 1,3-DMU.

Experimental Protocol

This protocol details the quantification of 1,3-DMU in human urine samples using LC-MS/MS and a stable isotope-labeled internal standard.

1. Materials and Reagents

  • 1,3-Dimethyluric acid (analyte standard)

  • 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (Internal Standard, IS)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Urine Samples (store at -80°C until use)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 1,3-DMU and 1,3-DMU-¹³C₄,¹⁵N₃ in methanol to create individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the 1,3-DMU stock solution with a 50:50 methanol/water mixture to achieve concentrations from 0.1 µM to 50 µM.

  • Internal Standard Spiking Solution (10 µM):

    • Dilute the 1,3-DMU-¹³C₄,¹⁵N₃ stock solution in 50:50 methanol/water.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex and centrifuge samples at 4,000 x g for 10 minutes to pellet debris.

    • To 100 µL of urine supernatant, add 25 µL of the 10 µM Internal Standard Spiking Solution.

    • Add 500 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[9]

3. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is used for analysis.[10]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-1.0 min: 2% B

      • 1.0-5.0 min: Ramp to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.1-8.0 min: Return to 2% B (re-equilibration)

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The molecular weight of 1,3-DMU is 196.16 g/mol .[1] The labeled IS (¹³C₄,¹⁵N₃) has a molecular weight of 203.11 g/mol . Precursor and product ions for monitoring must be optimized.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dimethyluric Acid197.1140.120
1,3-DMU-¹³C₄,¹⁵N₃ (IS)204.1144.120

Experimental and Data Analysis Workflow

The overall process from sample collection to final data interpretation follows a structured workflow.

Workflow A Urine Sample Collection B Addition of Labeled IS (1,3-DMU-¹³C₄,¹⁵N₃) A->B C Solid Phase Extraction (SPE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Peak Integration D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Generate Calibration Curve F->G H Quantify 1,3-DMU Concentration F->H G->H

Caption: Workflow for quantitative analysis of 1,3-DMU in urine.

Data Presentation

1. Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards. The curve should demonstrate linearity over the expected concentration range of the samples.

Concentration (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,550150,0000.010
0.57,800152,0000.051
1.016,000151,5000.106
5.081,000149,0000.544
10.0165,000150,5001.096
25.0410,000148,0002.770
50.0835,000151,0005.530

Linear Regression: y = 0.110x + 0.002; R² > 0.999

2. Quantitative Sample Data

The concentration of 1,3-DMU in unknown samples is determined by interpolating their peak area ratios onto the calibration curve. The use of the stable isotope-labeled internal standard ensures high precision and accuracy.[11]

Sample IDPeak Area Ratio (Analyte/IS)Calculated Conc. (µM)
Control_010.6515.90
Control_020.8237.46
Test_011.54213.99
Test_021.39812.68
Mean (Test Group) 1.470 13.34
Std. Dev. (Test Group) 0.102 0.93
%CV (Test Group) 6.9% 7.0%

Principle of Stable Isotope Dilution Analysis

SIDA is a powerful method for absolute quantification.[5] A known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow. This "heavy" standard is chemically identical to the endogenous "light" analyte, so it experiences the same processing, extraction losses, and ionization suppression or enhancement. Because the mass spectrometer can differentiate between the heavy and light versions, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss, leading to highly accurate and precise results.[6]

SIDA_Logic A Sample Contains unknown amount of Analyte (Light) B Spike Add known amount of Internal Standard (Heavy) A->B C Processing Extraction, Cleanup Some loss of both Light & Heavy occurs, but the L/H Ratio is preserved B->C D MS Detection Measure Peak Area Ratio (Light / Heavy) C->D E Quantification Compare Ratio to Calibration Curve to find original Analyte amount D->E

Caption: Logical flow of Stable Isotope Dilution Analysis (SIDA).

Conclusion

The protocol described provides a robust and highly accurate method for quantifying the caffeine metabolite 1,3-dimethyluric acid in urine. By employing a stable isotope-labeled internal standard (1,3-Dimethyluric acid-¹³C₄,¹⁵N₃) and LC-MS/MS, this method overcomes challenges related to matrix effects and sample preparation variability. This approach is ideal for clinical research, drug metabolism studies, and other applications requiring precise biomarker quantification.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of 1,3-Dimethyluric Acid and its Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1,3-Dimethyluric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 1,3-Dimethyluric acid-13C4,15N3, to ensure high accuracy and precision. This document provides the mass spectrometry fragmentation patterns for both the analyte and the internal standard, a comprehensive experimental protocol, and visual representations of the fragmentation pathway and analytical workflow.

Introduction

1,3-Dimethyluric acid is a primary metabolite of the widely used therapeutic drugs theophylline (B1681296) and caffeine.[1][2] Its quantification in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the investigation of purine (B94841) metabolism.[2][3] Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high precision and accuracy by mitigating matrix effects and variability in sample processing.[4][5][6] This application note details a robust LC-MS/MS method for the analysis of 1,3-Dimethyluric acid, utilizing this compound as an internal standard.

Mass Spectrometry Fragmentation Analysis

The fragmentation patterns of 1,3-Dimethyluric acid and its stable isotope-labeled (SIL) internal standard were characterized using positive ion electrospray ionization (ESI) tandem mass spectrometry. The protonated molecule [M+H]⁺ was selected as the precursor ion for collision-induced dissociation (CID).

Proposed Fragmentation Pathway of 1,3-Dimethyluric Acid

The fragmentation of 1,3-Dimethyluric acid is initiated by the protonation of the purine ring system. The primary fragmentation pathways involve the loss of isocyanic acid (HNCO) and subsequent cleavages of the pyrimidine (B1678525) and imidazole (B134444) rings. The major product ions observed in the MS/MS spectrum are summarized in the table below, and a proposed fragmentation pathway is illustrated in the following diagram.

fragmentation_pathway parent 1,3-Dimethyluric acid [M+H]⁺ m/z = 197.07 frag1 [M+H - HNCO]⁺ m/z = 154.06 parent->frag1 - HNCO frag2 [M+H - HNCO - CO]⁺ m/z = 126.07 frag1->frag2 - CO frag3 [M+H - 2(HNCO)]⁺ m/z = 111.04 frag1->frag3 - HNCO frag4 [C4H5N2O]⁺ m/z = 97.04 frag2->frag4 - NCH₃

Caption: Proposed fragmentation pathway of 1,3-Dimethyluric acid in positive ESI-MS/MS.

Quantitative Data Summary

The table below summarizes the key quantitative data for the precursor and product ions of both 1,3-Dimethyluric acid and its stable isotope-labeled internal standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral Loss
1,3-Dimethyluric acid 197.07154.06HNCO
126.07HNCO, CO
111.042(HNCO)
This compound 204.09159.07¹³C¹⁵NHO
130.08¹³C¹⁵NHO, ¹³CO
114.052(¹³C¹⁵NHO)

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 1,3-Dimethyluric acid in a biological matrix such as plasma or urine.

Materials and Reagents
  • 1,3-Dimethyluric acid analytical standard

  • This compound (SIL-IS)[7]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, urine)

Sample Preparation
  • Spiking: To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from 5% to 95% mobile phase B over a suitable time to achieve chromatographic separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the SIL-IS. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 1,3-Dimethyluric acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Spiking with SIL-IS s2 Protein Precipitation s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 a1 Chromatographic Separation s5->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Area Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantitative analysis of 1,3-Dimethyluric acid.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of 1,3-Dimethyluric acid in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings. The provided fragmentation data and experimental protocol serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for Flux Analysis using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing a metabolic flux analysis (MFA) study utilizing the stable isotope-labeled tracer, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. This powerful tool enables the precise quantification of the metabolic fate of 1,3-Dimethyluric acid, a key metabolite of the widely used drugs theophylline (B1681296) and caffeine.[1][2][3][4] Understanding its metabolic flux is critical for drug development, toxicology studies, and personalized medicine, particularly in contexts of drug-drug interactions and individual variations in drug metabolism.

Introduction to Metabolic Flux Analysis with 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

Metabolic flux analysis (MFA) is a powerful technique for elucidating and quantifying the rates of metabolic reactions within a biological system.[5][6][7] By introducing a stable isotope-labeled compound, such as 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, researchers can trace the journey of the labeled atoms through various metabolic pathways.[8][9] The dual labeling with ¹³C and ¹⁵N provides a more detailed picture of the metabolic processes, allowing for the simultaneous tracking of the carbon skeleton and nitrogen-containing components of the molecule.[8]

1,3-Dimethyluric acid is a primary metabolite of theophylline and caffeine, formed mainly through the action of cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][2][3][4] Therefore, tracing the flux of labeled 1,3-Dimethyluric acid can provide critical insights into the activity of these enzymes, which are central to the metabolism of a wide range of xenobiotics.

Key Applications

  • Drug Metabolism and Pharmacokinetics: Quantify the rate of 1,3-Dimethyluric acid formation and subsequent metabolism, providing insights into the clearance rates of parent drugs like theophylline.

  • Enzyme Activity Profiling: Directly assess the in-situ activity of CYP1A2 and CYP2E1, which is valuable for phenotyping and understanding drug-drug interactions.[4]

  • Toxicology Studies: Investigate the potential for metabolic shunting and the formation of reactive metabolites under different physiological or pathological conditions.

  • Personalized Medicine: Elucidate inter-individual differences in drug metabolism based on genetic polymorphisms of CYP enzymes.[4]

Experimental Design and Protocols

A successful flux analysis study using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ requires careful planning and execution. The following protocols provide a detailed methodology for cell culture-based experiments.

Logical Workflow for Flux Analysis

The overall workflow of a typical metabolic flux analysis experiment is depicted below. This diagram illustrates the key stages from experimental setup to data analysis.

Flux Analysis Workflow cluster_setup Experimental Setup cluster_experiment Labeling Experiment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., primary hepatocytes) tracer_intro Introduce Tracer to Cells cell_culture->tracer_intro Seed cells tracer_prep Prepare 1,3-Dimethyluric acid- ¹³C₄,¹⁵N₃ Tracer Solution tracer_prep->tracer_intro Add tracer incubation Time-Course Incubation tracer_intro->incubation quenching Rapidly Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction lcms_analysis LC-MS/MS Analysis (Isotopologue Distribution) extraction->lcms_analysis data_processing Data Processing & Correction lcms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

Caption: Experimental workflow for metabolic flux analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for culturing cells and introducing the stable isotope-labeled tracer.

Materials:

  • Hepatocyte cell line (e.g., HepG2, or primary human hepatocytes)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (sterile, high purity)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed hepatocytes in culture plates at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment.

  • Cell Growth: Culture cells for 24-48 hours to allow for adherence and stable growth.

  • Tracer Preparation: Prepare a stock solution of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells). Further dilute the stock solution in pre-warmed culture medium to the desired final concentration.

  • Tracer Introduction: Aspirate the existing culture medium from the cells and wash once with sterile PBS. Replace the medium with the tracer-containing medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The timing should be optimized to capture the dynamics of tracer incorporation into downstream metabolites.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels.

Materials:

  • Cold quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • Cold extraction solvent (e.g., methanol:chloroform:water mixture)[8]

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: At each time point, rapidly aspirate the medium and immediately add ice-cold quenching solution to the cells.[8]

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Metabolite Extraction: Add the cold extraction solvent to the cell suspension. Vortex vigorously to ensure complete lysis and extraction of metabolites.

  • Phase Separation: Centrifuge the samples at high speed to separate the polar (containing metabolites), non-polar, and protein phases.[8]

  • Sample Collection: Carefully collect the polar phase containing the labeled metabolites.

  • Drying: Dry the metabolite extracts, for example, using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the mass isotopologue distribution of labeled metabolites.

Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column for separation of polar metabolites

  • Mobile phases (e.g., water and acetonitrile (B52724) with appropriate additives like formic acid)

  • Reconstitution solvent

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Inject the sample onto the LC system to separate the metabolites of interest.

  • Mass Spectrometry Detection: The eluting metabolites are ionized and analyzed by the mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of all relevant mass isotopologues of 1,3-Dimethyluric acid and its downstream metabolites.

  • Data Acquisition: Acquire data for each isotopologue, including the unlabeled (M+0) and all labeled forms (M+1, M+2, etc.).

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be organized into clear and concise tables to facilitate interpretation and comparison across different experimental conditions.

Table 1: Mass Isotopologue Distribution of 1,3-Dimethyluric Acid and its Metabolites

This table will summarize the fractional abundance of each isotopologue at different time points.

Time (hours)MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
01,3-Dimethyluric acid1.000.000.000.000.000.000.000.00
11,3-Dimethyluric acid........................
41,3-Dimethyluric acid........................
81,3-Dimethyluric acid........................
241,3-Dimethyluric acid........................
0Downstream Metabolite X1.000.000.000.000.000.000.000.00
1Downstream Metabolite X........................
4Downstream Metabolite X........................
8Downstream Metabolite X........................
24Downstream Metabolite X........................

M+n represents the mass isotopologue with 'n' heavy isotopes incorporated.

Table 2: Calculated Metabolic Fluxes

This table will present the calculated reaction rates for the key metabolic steps.

Metabolic ReactionFlux (nmol/10⁶ cells/hour)Standard Deviation
Theophylline -> 1,3-Dimethyluric acid (via CYP1A2)......
Theophylline -> 1,3-Dimethyluric acid (via CYP2E1)......
1,3-Dimethyluric acid -> Downstream Metabolite X......
1,3-Dimethyluric acid -> Downstream Metabolite Y......

Fluxes are calculated using metabolic modeling software based on the mass isotopologue distribution data.

Signaling and Metabolic Pathways

The metabolism of theophylline to 1,3-Dimethyluric acid is a key pathway in xenobiotic metabolism. The activity of the enzymes involved, CYP1A2 and CYP2E1, can be influenced by various signaling pathways and genetic factors.[4][10]

Theophylline Metabolic Pathway

The diagram below illustrates the primary metabolic fate of theophylline, highlighting the central role of 1,3-Dimethyluric acid.

Theophylline Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric acid Theophylline->DMU CYP1A2, CYP2E1 (Major Pathway) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 MX3 3-Methylxanthine Theophylline->MX3 Caffeine Caffeine Theophylline->Caffeine (Minor Pathway) Metabolites Further Metabolites DMU->Metabolites MX1->Metabolites MX3->Metabolites

Caption: Theophylline metabolic pathway.

Regulatory Influences on CYP1A2 and CYP2E1

The expression and activity of CYP1A2 and CYP2E1 are subject to regulation by various factors, which can indirectly influence the flux through the 1,3-Dimethyluric acid pathway.

CYP Regulation cluster_inducers Inducers cluster_inhibitors Inhibitors cluster_genetic Genetic Factors cluster_pathways Signaling Pathways Smoking Smoking (PAHs) AHR Aryl Hydrocarbon Receptor (AhR) Smoking->AHR CharbroiledMeats Charbroiled Meats CharbroiledMeats->AHR Ethanol Ethanol CYP2E1 CYP2E1 Ethanol->CYP2E1 Induces Ciprofloxacin Ciprofloxacin CYP1A2 CYP1A2 Ciprofloxacin->CYP1A2 Inhibits Fluvoxamine Fluvoxamine Fluvoxamine->CYP1A2 Inhibits Disulfiram Disulfiram Disulfiram->CYP2E1 Inhibits Polymorphisms CYP1A2/CYP2E1 Polymorphisms Polymorphisms->CYP1A2 Alters Activity Polymorphisms->CYP2E1 Alters Activity AHR->CYP1A2 Induces WNT WNT/β-catenin WNT->CYP1A2 Regulates WNT->CYP2E1 Regulates

Caption: Factors regulating CYP1A2 and CYP2E1.

By following these protocols and utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively employ 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ to gain valuable insights into metabolic fluxes relevant to drug development and clinical pharmacology.

References

Troubleshooting & Optimization

How to improve 1,3-Dimethyluric acid-13C4,15N3 signal in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to enhance the mass spectrometry signal of 1,3-Dimethyluric acid-13C4,15N3.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For 1,3-Dimethyluric acid and similar purine (B94841) metabolites, electrospray ionization (ESI) in the positive ion mode is generally recommended. This is because the nitrogen atoms in the purine structure can be readily protonated to form [M+H]+ ions, leading to a strong signal.[1][2][3] Acidifying the mobile phase, typically with 0.1% formic acid, can further enhance protonation and improve signal intensity.[1][2][3] While negative ion mode is possible, positive mode often provides better sensitivity for this class of compounds.[4]

Q2: I am observing a weak or no signal for my this compound internal standard. What are the potential causes?

A2: A weak or absent signal for your internal standard can stem from several factors. Systematically investigate the following:

  • Standard Integrity: Ensure the internal standard has not degraded. Prepare a fresh stock solution and analyze it directly by infusion to confirm the presence of the correct precursor ion.

  • Sample Preparation: Inefficient extraction or significant matrix effects can lead to signal loss.

  • Chromatography: Poor peak shape or co-elution with interfering compounds can suppress the signal.

  • Mass Spectrometer Settings: Incorrect instrument parameters, such as ionization source settings or collision energy, can drastically reduce signal intensity.

Q3: How can I minimize matrix effects when analyzing biological samples like urine?

A3: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in biological sample analysis. To mitigate these effects:

  • Sample Preparation: Implement a robust sample cleanup procedure. For urine samples, a simple dilution (e.g., 10-fold with water) followed by centrifugation or filtration is often a good starting point.[1][2] For more complex matrices or to remove specific interferences, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Optimize your LC method to separate 1,3-Dimethyluric acid from potentially interfering compounds. Utilizing a suitable column, such as a C18 or a HILIC column, and a well-designed gradient elution can resolve the analyte from matrix components.[5]

  • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects that cannot be eliminated through sample preparation or chromatography.

Q4: What are the key mass spectrometry parameters to optimize for this compound?

A4: To maximize the signal, it is essential to optimize the ESI source and MS/MS parameters. Key parameters include:

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

  • Gas Temperatures and Flow Rates: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

  • Nebulizer Pressure: Adjust for a stable spray.

  • Collision Energy (for MS/MS): Optimize to achieve efficient fragmentation of the precursor ion to a stable and intense product ion. This is critical for developing a sensitive Multiple Reaction Monitoring (MRM) method.

Troubleshooting Guides

Issue 1: Low Signal Intensity

This guide provides a step-by-step approach to troubleshooting low signal intensity for this compound.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Low Signal Detected check_standard Verify Standard Integrity (Fresh Stock, Direct Infusion) start->check_standard optimize_sample_prep Optimize Sample Preparation (Dilution, SPE, LLE) check_standard->optimize_sample_prep Standard OK signal_not_ok Signal Still Low check_standard->signal_not_ok Standard Degraded optimize_lc Optimize LC Method (Column, Mobile Phase, Gradient) optimize_sample_prep->optimize_lc Prep Optimized optimize_sample_prep->signal_not_ok No Improvement optimize_ms Optimize MS Parameters (Source, Collision Energy) optimize_lc->optimize_ms LC Optimized optimize_lc->signal_not_ok No Improvement signal_ok Signal Improved optimize_ms->signal_ok MS Optimized optimize_ms->signal_not_ok No Improvement

Caption: A logical workflow for troubleshooting low signal intensity.

Issue 2: High Signal Variability

High variability in the signal of this compound across injections can compromise the reliability of your results.

Troubleshooting Workflow for High Signal Variability

HighVariabilityTroubleshooting start High Signal Variability check_autosampler Check Autosampler Performance (Injection Volume, Needle Wash) start->check_autosampler check_lc_stability Evaluate LC Stability (Pressure Fluctuation, Retention Time Drift) check_autosampler->check_lc_stability assess_matrix_effects Assess Matrix Effects (Post-column Infusion, Matrix Factor) check_lc_stability->assess_matrix_effects improve_cleanup Improve Sample Cleanup assess_matrix_effects->improve_cleanup Matrix Effects Present result Consistent Signal assess_matrix_effects->result No Significant Matrix Effects improve_cleanup->result

Caption: A flowchart for diagnosing and resolving high signal variability.

Experimental Protocols

Protocol 1: Sample Preparation for 1,3-Dimethyluric Acid in Human Urine

This protocol outlines a simple and effective method for preparing human urine samples for LC-MS analysis of 1,3-Dimethyluric acid.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Dilute the urine sample 10-fold by adding 100 µL of urine to 900 µL of deionized water.[1]

  • Add the internal standard, this compound, to the diluted sample to a final concentration of 100 ng/mL.

  • Vortex the sample for 10 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any particulate matter.[1][2]

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS Method for 1,3-Dimethyluric Acid Analysis

This protocol provides a starting point for developing an LC-MS method for the analysis of 1,3-Dimethyluric acid.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode ESI Positive[1][3]
Capillary Voltage 3.5 kV
Desolvation Temp 350 °C
Desolvation Gas 800 L/hr
Nebulizer Pressure 45 psi
MRM Transition Precursor Ion (Q1): m/z 201.1 → Product Ion (Q3): (To be determined by infusion of the standard)
Collision Energy (To be optimized for the specific instrument and transition)

Note: The MRM transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. The precursor ion will have a higher m/z than the unlabeled compound due to the isotopic labels. The product ion should be a stable and intense fragment.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of uric acid and its metabolites, which can be used as a starting point for optimizing the analysis of 1,3-Dimethyluric acid.

Table 1: Example Mass Spectrometry Parameters for Uric Acid Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Uric Acid169.0141.0Positive[3]
1,3-Dimethyluric acid197.1140.0PositiveMassBank
Allantoin159.1116.1Positive[1]
6-Aminouracil128.0111.0Positive[1]

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

References

Technical Support Center: Overcoming Matrix Effects in 1,3-Dimethyluric acid-13C4,15N3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1,3-Dimethyluric acid-13C4,15N3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 1,3-Dimethyluric acid, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, or tissue extracts).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[4][5][6] When using this compound as an internal standard, matrix effects can still be a concern if the analyte and the internal standard are not affected equally.[7]

Q2: My signal for both the analyte (1,3-Dimethyluric acid) and the internal standard (this compound) is low and inconsistent across different samples. What is the likely cause?

A2: A concurrent low and variable signal for both the analyte and its stable isotope-labeled internal standard strongly indicates the presence of significant and variable matrix effects.[8] This is often caused by high concentrations of co-eluting endogenous matrix components, such as phospholipids (B1166683) in plasma samples, which suppress the ionization of both compounds in the mass spectrometer's ion source.[9][10]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method to quantitatively evaluate matrix effects is the post-extraction spike experiment.[9][11][12] This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix sample. This allows for the calculation of the matrix factor (MF), which quantifies the degree of ion suppression or enhancement.

Q4: What are the primary strategies to mitigate or overcome matrix effects?

A4: The primary strategies can be categorized as follows:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components is often more effective than simpler methods like protein precipitation (PPT).[9][13]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 1,3-Dimethyluric acid from the matrix components that cause ion suppression.[4][6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[4][11][14] However, this may compromise the sensitivity of the assay if the analyte concentration is low.

  • Use of a Co-eluting Stable Isotope-Labeled Internal Standard: Using this compound is a key strategy. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and be affected by the matrix in the same way, allowing for accurate correction of the analyte's signal.[15][16][17][18]

Troubleshooting Guides

Problem 1: Significant Ion Suppression Observed

You have performed a post-extraction spike experiment and observed a significant reduction in signal for both 1,3-Dimethyluric acid and its internal standard in the presence of the matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.[9][13]

  • Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between your analyte and the region of ion suppression. A post-column infusion experiment can help identify at what retention times ion suppression is most severe.[5][7][10]

  • Dilute the Sample: If the analyte concentration is sufficiently high, a simple dilution of the sample prior to extraction can effectively reduce the concentration of matrix interferents.[14][19]

Problem 2: Inconsistent Internal Standard Response Across an Analytical Run

The peak area of the this compound internal standard is progressively decreasing throughout the sequence of injections.

Troubleshooting Steps:

  • Incorporate a Column Wash: Introduce a robust column wash step at the end of each injection's gradient. Using a strong organic solvent can help elute late-eluting, strongly retained matrix components that may be accumulating on the column and causing increasing ion suppression with each run.[8]

  • Evaluate Sample Preparation Carryover: Ensure that your sample preparation method is not introducing contaminants that build up on the analytical column.

  • Perform a Post-Column Infusion Experiment: This can help visualize the retention times where ion suppression occurs. If the suppression zones widen or intensify with successive injections of extracted matrix, it confirms the build-up of interfering compounds.[10][20]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the magnitude of ion suppression or enhancement for 1,3-Dimethyluric acid.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 1,3-Dimethyluric acid and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a drug-naive subject), and perform the complete extraction procedure. In the final step, spike the clean extract with the same concentration of 1,3-Dimethyluric acid and its internal standard as in Set A.

    • Set C (Blank Matrix): Analyze an extracted blank matrix sample to check for interferences at the retention time of the analyte and internal standard.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Identification of Ion Suppression Zones using Post-Column Infusion

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution of 1,3-Dimethyluric acid and its internal standard into the mobile phase stream between the LC column and the mass spectrometer's ion source. This is typically done using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).

  • Infusion and Injection:

    • Begin the infusion to obtain a stable baseline signal for both the analyte and the internal standard.

    • Once a stable signal is achieved, inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for both compounds throughout the chromatographic run. Any significant and reproducible dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[5][10][20]

Quantitative Data Summary

Table 1: Matrix Effect Assessment in Human Plasma

Sample Preparation MethodAnalyte Matrix Factor (MF)Internal Standard Matrix Factor (MF)Relative Standard Deviation (RSD) of MF (n=6)Conclusion
Protein Precipitation (PPT)0.450.4815.2%Significant ion suppression with high variability.
Liquid-Liquid Extraction (LLE)0.880.916.5%Minor ion suppression with acceptable variability.
Solid-Phase Extraction (SPE)0.950.973.1%Negligible matrix effect with high precision.

Table 2: Effect of Sample Dilution on Matrix Effects (using PPT)

Dilution FactorAnalyte Matrix Factor (MF)Internal Standard Matrix Factor (MF)
1:1 (No Dilution)0.450.48
1:20.680.71
1:50.850.88
1:100.940.96

Visualizations

G cluster_0 Troubleshooting Workflow for Low Signal Start Start Low_Signal Low and Inconsistent Signal for Analyte and Internal Standard Start->Low_Signal Check_Matrix_Effects Perform Post-Extraction Spike Experiment Low_Signal->Check_Matrix_Effects Ion_Suppression Significant Ion Suppression (MF < 0.8)? Check_Matrix_Effects->Ion_Suppression Optimize_Sample_Prep Improve Sample Preparation (e.g., SPE, LLE) Ion_Suppression->Optimize_Sample_Prep Yes No_Suppression Other Issue (e.g., Instrument Sensitivity) Ion_Suppression->No_Suppression No Optimize_Chromatography Modify LC Gradient Optimize_Sample_Prep->Optimize_Chromatography Dilute_Sample Dilute Sample Optimize_Chromatography->Dilute_Sample Re-evaluate Re-evaluate Matrix Effects Dilute_Sample->Re-evaluate Re-evaluate->Ion_Suppression End Problem Resolved Re-evaluate->End

Caption: Troubleshooting workflow for low signal intensity.

G cluster_1 Post-Extraction Spike Experimental Workflow Prepare_A Set A: Analyte + IS in Neat Solution Analyze LC-MS/MS Analysis Prepare_A->Analyze Prepare_B Set B: Spike Analyte + IS into Extracted Blank Matrix Prepare_B->Analyze Calculate_MF Calculate Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A) Analyze->Calculate_MF Interpret Interpret Results: MF < 1 (Suppression) MF > 1 (Enhancement) MF = 1 (No Effect) Calculate_MF->Interpret

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of 1,3-Dimethyluric Acid and its Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,3-Dimethyluric acid and its isotopologues.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 1,3-Dimethyluric acid, providing potential causes and systematic solutions.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of quantification and the overall quality of the data.[1]

Q: My peaks for 1,3-Dimethyluric acid are tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1] Potential causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic residual silanol (B1196071) groups on the silica-based column packing.[2][3][4]

  • Column Overload: Injecting too much sample can saturate the column.[1]

  • Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can distort peak shape.[4][5]

  • Dead Volume: Excessive volume in tubing or fittings between the injector and detector can cause peak dispersion.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Since 1,3-Dimethyluric acid is an acidic compound, ensure the mobile phase pH is sufficiently low (e.g., using formic or acetic acid) to keep it in a single, non-ionized form.[6][7]

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to check for column overload.[1][4]

  • Use a Guard Column: Protect the analytical column from strongly retained sample matrix components.

  • Flush the Column: Reverse-flush the column (disconnected from the detector) with a strong solvent to remove contaminants.[5]

  • Check System Connections: Minimize tubing length and ensure all fittings are properly tightened to reduce dead volume.[1][8]

  • Consider a Different Column: An end-capped column or a column with a different stationary phase may reduce secondary interactions.[4][5]

Q: I am observing peak fronting. What should I investigate?

A: Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing. Potential causes include:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the analyte band to spread improperly at the start of the separation.[4][8]

  • Column Collapse: A collapsed column bed can lead to distorted flow paths.[5]

  • Sample Overload: High concentrations can also lead to fronting.[5]

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[4][8] If solubility is an issue, use the weakest solvent possible and minimize the injection volume.[4]

  • Reduce Injection Volume: Test a lower sample concentration or injection volume.[4]

  • Replace the Column: If a column bed collapse is suspected, the column will need to be replaced.[5]

Q: My analyte peak is split. What is the likely cause?

A: A split peak suggests that the analyte band is being disrupted as it enters or passes through the column.

  • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.[1][5]

  • Injection Solvent Issues: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.[1][4]

Troubleshooting Steps:

  • Filter Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters to prevent particulates from reaching the column.

  • Reverse and Flush Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent to try and dislodge particulates from the inlet frit.

  • Check Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Dissolve the sample in the mobile phase if possible.[4]

  • Replace the Column: If a void has formed, the column will likely need to be replaced.[4]

G cluster_tailing Tailing cluster_fronting Fronting cluster_splitting Splitting start Poor Peak Shape Observed tailing Secondary Interactions? Column Overload? Contamination? start->tailing fronting Sample Solvent Too Strong? Column Collapse? start->fronting splitting Blocked Frit? Column Void? Solvent Incompatibility? start->splitting solution_tailing Adjust Mobile Phase pH Reduce Injection Volume Flush/Replace Column tailing->solution_tailing solution_fronting Match Sample Solvent Reduce Injection Volume Replace Column fronting->solution_fronting solution_splitting Filter Sample/Mobile Phase Reverse & Flush Column Replace Column splitting->solution_splitting

Caption: Troubleshooting workflow for common peak shape problems.

Problem: Retention Time Variability

Consistent retention times are critical for analyte identification and quantification.

Q: The retention time for 1,3-Dimethyluric acid is drifting or shifting between injections. What are the common causes and solutions?

A: Gradual shifts in retention time, often seen over a sequence of runs, can be caused by several factors:

  • Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[9][10]

  • Column Temperature Fluctuation: Inconsistent column temperature affects retention; a 1°C change can alter retention time by approximately 2%.[9][11]

  • Flow Rate Instability: Worn pump seals, leaks, or air bubbles in the pump can lead to an inconsistent flow rate.[12][13] A lower flow rate increases retention time, while a higher flow rate decreases it.[14]

  • Column Equilibration: Insufficient time for the column to re-equilibrate to the initial mobile phase conditions, especially in gradient elution, will cause shifts.[15]

  • Column Contamination: Buildup of matrix components on the column can change its chemistry over time.[15]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing. Keep reservoirs covered to minimize evaporation.[10]

  • Use a Column Oven: Maintain a constant and stable column temperature.[9][11]

  • Check the Pumping System: Purge the pump to remove air bubbles and check for any leaks in the system, from the solvent reservoirs to the detector.[12][13]

  • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before each injection, monitoring for a stable baseline and pressure.[15]

  • Implement Sample Cleanup: Use appropriate sample preparation techniques (e.g., protein precipitation, SPE) to minimize matrix contamination.

G cluster_causes Potential Causes cluster_solutions Solutions rt_shift Retention Time Shift cause1 Mobile Phase Composition rt_shift->cause1 cause2 Column Temperature rt_shift->cause2 cause3 Flow Rate Instability rt_shift->cause3 cause4 Column Equilibration rt_shift->cause4 sol1 Prepare Fresh Eluent Check Mixing Ratios cause1->sol1 sol2 Use Column Oven Ensure Stability cause2->sol2 sol3 Purge Pump Check for Leaks cause3->sol3 sol4 Increase Equilibration Time cause4->sol4 G start Suspected Matrix Effect confirm Confirm Effect (Post-Extraction Spike) start->confirm mitigate Mitigation Strategy confirm->mitigate Effect Confirmed strat1 Improve Chromatography mitigate->strat1 strat2 Enhance Sample Cleanup mitigate->strat2 strat3 Use SIL-IS mitigate->strat3 strat4 Dilute Sample mitigate->strat4 end Re-evaluate Method strat1->end strat2->end strat3->end strat4->end

References

Technical Support Center: 1,3-Dimethyluric acid-13C4,15N3 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-Dimethyluric acid-13C4,15N3 as a tracer in metabolic studies.

Troubleshooting Guides

This section addresses common issues encountered during this compound tracer experiments in a question-and-answer format.

Question: Why am I observing low or no enrichment of this compound in my samples after administering a labeled precursor like theophylline-13C4,15N3?

Possible Causes and Solutions:

  • Impaired Metabolic Activity: The formation of 1,3-Dimethyluric acid is primarily dependent on the activity of cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1.[1][2]

    • Genetic Variability: Significant inter-individual and inter-strain differences in the expression and activity of these enzymes can lead to variable metabolite production.[3][4] Consider using experimental models with well-characterized CYP450 activity or screening subjects for relevant genetic polymorphisms.

    • Enzyme Inhibition: Co-administration of substances that inhibit CYP1A2 or CYP2E1 can drastically reduce the formation of 1,3-Dimethyluric acid.[1] Common inhibitors include certain medications (e.g., fluvoxamine, ciprofloxacin) and dietary components (e.g., grapefruit juice).[5] Review all administered compounds for potential drug-drug or drug-food interactions.

    • Disease State: Liver diseases, such as cirrhosis or acute hepatitis, can significantly impair the metabolic clearance of theophylline (B1681296) and alter the pattern of its metabolites, leading to decreased 1,3-Dimethyluric acid formation.[6] Ensure that the experimental subjects or animal models are free from underlying liver conditions unless it is a variable under investigation.

  • Issues with Labeled Precursor Administration:

    • Incomplete Absorption: If the labeled precursor is administered orally, incomplete or variable absorption can lead to lower than expected plasma concentrations and subsequent metabolite formation.

    • Incorrect Dosage: The administered dose of the labeled precursor may be insufficient to produce a detectable enrichment in the 1,3-Dimethyluric acid pool.

  • Analytical Method Sensitivity:

    • Insufficient Sensitivity: The analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), may not be sensitive enough to detect the low levels of enrichment.

    • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] The use of a stable isotope-labeled internal standard is crucial to correct for these effects.[8]

Question: I am observing high variability in this compound enrichment between my samples. What could be the cause?

Possible Causes and Solutions:

  • Inter-individual Metabolic Differences: As mentioned above, genetic polymorphisms in CYP450 enzymes are a major source of variability in drug metabolism.[3][4]

  • Induction of Metabolic Enzymes: Exposure to certain compounds (e.g., smoking, omeprazole) can induce the activity of CYP1A2, leading to faster metabolism of the precursor and potentially altered metabolite profiles.

  • Sample Collection and Handling:

    • Inconsistent Timing: Collect samples at consistent time points post-administration of the labeled precursor to ensure you are capturing the same phase of metabolism.

    • Improper Storage: Metabolites can degrade if samples are not stored correctly (typically at -80°C). This can lead to variable results.

  • Analytical Inconsistency:

    • Inadequate Method Validation: The LC-MS/MS method may not be robust, leading to variability in measurements. Ensure the method is fully validated for precision, accuracy, and linearity.

    • Lack of Proper Internal Standard: Without a suitable internal standard, variations in sample preparation and instrument response can lead to high data variability.[8] A stable isotope-labeled internal standard for 1,3-Dimethyluric acid is the gold standard.

Question: My mass spectrometry data shows unexpected or interfering peaks at the mass-to-charge ratio (m/z) of my labeled 1,3-Dimethyluric acid. How can I troubleshoot this?

Possible Causes and Solutions:

  • Isotopic Impurity of the Tracer: The this compound tracer itself may contain isotopic impurities, leading to unexpected peaks. Verify the isotopic purity of your tracer with the supplier.

  • Background Interference: Endogenous molecules in the biological matrix may have the same nominal mass as your labeled analyte. High-resolution mass spectrometry can help to distinguish between your analyte and interfering compounds based on their exact mass.

  • In-source Fragmentation or Adduct Formation: The analyte may be fragmenting or forming adducts (e.g., with sodium, potassium) in the ion source of the mass spectrometer. Optimize the ionization source parameters to minimize these effects.

  • Contamination: Contamination from sample collection tubes, solvents, or lab equipment can introduce interfering compounds. Use high-purity solvents and pre-screen all materials for potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethyluric acid and why is it used as a tracer?

1,3-Dimethyluric acid is a major metabolite of theophylline and caffeine (B1668208).[9] Using a stable isotope-labeled version, such as this compound, allows researchers to trace the metabolic fate of its precursors (e.g., theophylline, caffeine) in vivo. This is particularly useful for studying the activity of drug-metabolizing enzymes like CYP1A2 and CYP2E1.

Q2: How do I choose the appropriate labeled precursor for my this compound tracer experiment?

The choice of precursor depends on the specific metabolic pathway you aim to investigate. To study the metabolism of theophylline, you would use labeled theophylline. To investigate caffeine metabolism, labeled caffeine would be the appropriate choice.

Q3: What are the key parameters to consider when developing an LC-MS/MS method for this compound?

Key parameters include selecting appropriate precursor and product ion transitions for both the analyte and a stable isotope-labeled internal standard, optimizing chromatographic separation to avoid co-eluting interferences, and validating the method for linearity, precision, accuracy, and sensitivity.

Q4: Is it necessary to use a stable isotope-labeled internal standard for 1,3-Dimethyluric acid?

Yes, it is highly recommended. A stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte and can effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[8]

Q5: Can I use a single time-point measurement in my tracer experiment?

While a single time-point can provide some information, a time-course experiment (collecting samples at multiple time points) will provide a much richer dataset, allowing for the determination of kinetic parameters such as the rate of formation and clearance of 1,3-Dimethyluric acid.

Data Presentation

Table 1: Typical Proportions of Theophylline Metabolites in Humans

MetabolitePercentage of Theophylline DosePrimary Metabolic PathwayKey Enzymes
1,3-Dimethyluric acid35% - 42%8-hydroxylationCYP1A2, CYP2E1
1-Methyluric acid21% - 27%N-demethylation followed by oxidationCYP1A2, Xanthine Oxidase
3-Methylxanthine12% - 14%N-demethylationCYP1A2
Unchanged Theophylline14% - 17%Renal excretion-

Data synthesized from multiple sources.[7] Note that these percentages can vary significantly based on the factors discussed in the troubleshooting guide.

Table 2: Michaelis-Menten Kinetic Parameters for Theophylline Metabolism

Metabolic PathwayKm (mg/L)Vmax (mg/hr)
Formation of 3-Methylxanthine2.4 ± 0.63.5 ± 0.7
Formation of 1-Methyluric acid5.1 ± 1.87.5 ± 2.6
Formation of 1,3-Dimethyluric acid112.3 ± 36.8112.3 ± 36.8

Data from a study in healthy adult volunteers.[2] These values indicate that the N-demethylation pathways are more likely to become saturated at therapeutic concentrations of theophylline compared to the formation of 1,3-Dimethyluric acid.

Experimental Protocols

Protocol: Quantification of 1,3-Dimethyluric Acid in Plasma using Stable Isotope Dilution LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental needs.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a working solution of 1,3-Dimethyluric acid-(¹³C₅, ¹⁵N₂) internal standard (concentration to be optimized based on expected analyte levels).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient optimized to separate 1,3-Dimethyluric acid from other metabolites and matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor to product ion transitions for both unlabeled 1,3-Dimethyluric acid and the ¹³C₄,¹⁵N₃-labeled internal standard.

      • Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of unlabeled 1,3-Dimethyluric acid spiked into a blank matrix, with a constant concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

    • Determine the concentration of 1,3-Dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (8-hydroxylation) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 (N-demethylation) MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 (N-demethylation) Caffeine Caffeine Caffeine->Theophylline CYP1A2 (minor pathway) MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase Tracer_Experiment_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Labeled Precursor\nAdministration Labeled Precursor Administration Biological Sample\nCollection (Time-course) Biological Sample Collection (Time-course) Labeled Precursor\nAdministration->Biological Sample\nCollection (Time-course) Sample Quenching\n& Storage (-80°C) Sample Quenching & Storage (-80°C) Biological Sample\nCollection (Time-course)->Sample Quenching\n& Storage (-80°C) Sample Preparation\n(with Internal Standard) Sample Preparation (with Internal Standard) Sample Quenching\n& Storage (-80°C)->Sample Preparation\n(with Internal Standard) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(with Internal Standard)->LC-MS/MS Analysis Quantification\n(Peak Integration & Calibration) Quantification (Peak Integration & Calibration) LC-MS/MS Analysis->Quantification\n(Peak Integration & Calibration) Metabolic Flux\nCalculation Metabolic Flux Calculation Quantification\n(Peak Integration & Calibration)->Metabolic Flux\nCalculation Biological Interpretation Biological Interpretation Metabolic Flux\nCalculation->Biological Interpretation

References

Technical Support Center: Stability of 1,3-Dimethyluric acid-13C4,15N3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the isotopically labeled internal standard, 1,3-Dimethyluric acid-13C4,15N3, in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethyluric acid and why is its isotopically labeled form used in research?

A1: 1,3-Dimethyluric acid is a major metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline.[1][2][3][4] The isotopically labeled form, this compound, serves as an ideal internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the unlabeled analyte in biological samples.[5] Stable isotope-labeled internal standards are preferred because they share very similar physicochemical properties with the analyte, leading to comparable behavior during sample preparation and analysis, which corrects for variability and improves data accuracy.[6]

Q2: What are the primary biological samples in which 1,3-Dimethyluric acid is measured?

A2: 1,3-Dimethyluric acid is primarily measured in urine, as it is a major urinary metabolite of caffeine and theophylline.[7][8] It can also be detected in blood (plasma and serum).[9]

Q3: What are the recommended short-term storage conditions for biological samples containing this compound?

A3: For short-term storage (up to 48 hours), it is recommended to keep biological samples such as plasma, serum, and urine at refrigerated temperatures (4°C).[10][11] If analysis is not performed within this timeframe, samples should be frozen to ensure stability.

Q4: What are the optimal long-term storage conditions for ensuring the stability of this compound in biological samples?

A4: For long-term storage, biological samples should be kept frozen at -20°C or, for extended periods, at -80°C.[10][11] Studies on structurally related purine (B94841) derivatives have demonstrated good stability in plasma for up to 9 months when stored at -70°C.[10]

Q5: How do freeze-thaw cycles affect the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Consistently low or variable internal standard (IS) signal Degradation of this compound during sample storage or processing. - Ensure samples are stored at the correct temperatures (4°C for short-term, -80°C for long-term).[10][11]- Avoid repeated freeze-thaw cycles by aliquoting samples.[10]- Process samples on ice to minimize enzymatic degradation.
Inconsistent sample preparation. - Verify the accuracy of pipetting and dilution steps.- Ensure complete mixing of the internal standard with the sample matrix.[12]
Matrix effects. - Matrix components can suppress or enhance the ionization of the IS.[12]- Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix.[13]- Consider different sample cleanup or chromatographic methods to mitigate matrix effects.[14]
Sudden loss of IS signal for all samples in a run Systemic issue with the analytical instrument or reagents. - Check for issues with the LC-MS system, such as a clogged injector, failing column, or dirty ion source.[12][15]- Prepare fresh mobile phases and IS spiking solutions.
Poor chromatography (peak tailing, splitting, or retention time shifts) Issues with the analytical column or mobile phase. - Ensure the column is properly equilibrated.- Check for column contamination or degradation.[15]- Verify the composition and pH of the mobile phase.[16]

Experimental Protocols

Protocol for Assessing Short-Term Stability
  • Sample Preparation: Spike a known concentration of this compound into at least three different lots of the biological matrix (e.g., plasma, urine).

  • Storage Conditions:

    • Store aliquots at room temperature (e.g., 20-25°C) and analyze at 0, 2, 4, 8, and 24 hours.

    • Store aliquots at refrigerated temperature (4°C) and analyze at 0, 24, and 48 hours.

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound at each time point.

  • Data Evaluation: Compare the mean concentration at each time point to the initial (time 0) concentration. The deviation should typically be within ±15%.

Protocol for Assessing Freeze-Thaw Stability
  • Sample Preparation: Spike a known concentration of this compound into at least three different lots of the biological matrix.

  • Freeze-Thaw Cycles:

    • Subject aliquots to 1, 2, 3, and 5 freeze-thaw cycles.

    • A single cycle consists of freezing the sample at -80°C for at least 12 hours, followed by thawing unassisted to room temperature.

  • Analysis: After the designated number of cycles, analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentration after each freeze-thaw cycle to the concentration of a control sample that has not undergone any freeze-thaw cycles. The deviation should typically be within ±15%.

Protocol for Assessing Long-Term Stability
  • Sample Preparation: Spike a known concentration of this compound into at least three different lots of the biological matrix.

  • Storage Conditions:

    • Store aliquots at -20°C and -80°C.

  • Analysis: Analyze the samples at time 0 and then at predetermined intervals (e.g., 1, 3, 6, and 12 months).

  • Data Evaluation: Compare the mean concentration at each time point to the initial (time 0) concentration. The deviation should typically be within ±15%.

Data Summary Tables

Table 1: Hypothetical Short-Term Stability of this compound in Human Plasma

Storage ConditionTime (hours)Mean Concentration (% of Initial)% Deviation
Room Temperature0100.00.0
498.5-1.5
897.2-2.8
2492.1-7.9
4°C0100.00.0
24101.2+1.2
4899.8-0.2

Table 2: Hypothetical Freeze-Thaw Stability of this compound in Human Urine

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)% Deviation
199.5-0.5
397.8-2.2
594.3-5.7

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis & Evaluation Collect_Matrix Collect Biological Matrix (Plasma, Urine, etc.) Spike_IS Spike with this compound Collect_Matrix->Spike_IS Aliquot Aliquot into Single-Use Vials Spike_IS->Aliquot Short_Term Short-Term Stability (Room Temp & 4°C) Aliquot->Short_Term Freeze_Thaw Freeze-Thaw Stability (Multiple Cycles) Aliquot->Freeze_Thaw Long_Term Long-Term Stability (-20°C & -80°C) Aliquot->Long_Term LCMS_Analysis LC-MS/MS Analysis Short_Term->LCMS_Analysis Freeze_Thaw->LCMS_Analysis Long_Term->LCMS_Analysis Data_Evaluation Data Evaluation (% Recovery vs. Time 0) LCMS_Analysis->Data_Evaluation Conclusion Determine Stability Window Data_Evaluation->Conclusion

Caption: Workflow for assessing the stability of this compound.

Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (Major Pathway) One_MX 1-Methylxanthine Theophylline->One_MX N-demethylation Three_MX 3-Methylxanthine Theophylline->Three_MX N-demethylation One_MU 1-Methyluric Acid One_MX->One_MU Xanthine Oxidase

Caption: Simplified metabolic pathway of Theophylline.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1

Caption: Simplified metabolic pathway of Caffeine to 1,3-Dimethyluric acid.

References

Troubleshooting poor recovery of 1,3-Dimethyluric acid-13C4,15N3 during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of the stable isotope-labeled internal standard, 1,3-Dimethyluric acid-13C4,15N3, during sample extraction.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low and inconsistent recovery of this compound. What are the most likely causes?

Low recovery is typically rooted in a mismatch between the analyte's chemical properties and the chosen extraction methodology. The primary factors to investigate are:

  • Analyte Polarity: 1,3-Dimethyluric acid is a highly polar molecule, which dictates the type of solvents and sorbents that will be effective.

  • Extraction Method Choice: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective, but each requires specific optimization for polar compounds.

  • pH Control: As a uric acid derivative, the molecule's ionization state is pH-dependent, which critically affects its retention on SPE sorbents and partitioning in LLE systems.

  • Methodological Parameters: Issues such as incorrect solvent strength, improper flow rates in SPE, or insufficient phase separation in LLE can lead to significant analyte loss.

Q2: How do the chemical properties of this compound influence its extraction?

Understanding the analyte's properties is the first step in troubleshooting.

  • Polarity: 1,3-Dimethyluric acid has a LogP of -0.52, indicating it is hydrophilic (polar) and will preferentially partition into aqueous phases over non-polar organic solvents.[1]

  • Solubility: It has low solubility in water (0.52 mg/mL at 18°C) and is only slightly soluble in DMSO.[1][2] This can be a limiting factor if the sample concentration is high.

Q3: I'm using Solid-Phase Extraction (SPE). What are the common pitfalls for a polar analyte like this?

Poor recovery in SPE often results from one of the following issues. A mass balance experiment—analyzing the load, wash, and elution fractions—can help pinpoint where the analyte is being lost.[3]

  • Sorbent Mismatch: Using a traditional non-polar sorbent like C18 is a frequent cause of failure.[4] The polar analyte has minimal interaction and passes through during the loading step (breakthrough).

    • Solution: Select a sorbent with a suitable retention mechanism for polar compounds. Good options include:

      • Polymeric Reversed-Phase: Sorbents like Hydrophilic-Lipophilic Balanced (HLB) are designed to retain a wider range of compounds, including polar ones.[5]

      • Mixed-Mode Ion Exchange: These sorbents offer multiple retention mechanisms. A mixed-mode cation exchange (MCX) sorbent can retain the compound via both reversed-phase and cation exchange interactions.

      • Normal-Phase: Sorbents like silica (B1680970) or diol can be used if the sample is in a non-polar organic solvent.[6]

  • Incorrect Sample pH: The pH of the sample must be optimized for the chosen sorbent.

    • Solution: For reversed-phase or HLB sorbents, adjust the sample pH to be approximately 2 units below the analyte's pKa (e.g., pH ~3.5-4.0) to ensure it is in its neutral, more retentive form. For cation-exchange sorbents, the pH should be adjusted to ensure the analyte carries a positive charge.[3]

  • Aggressive Wash Step: The wash solvent may be strong enough to prematurely elute the analyte.

    • Solution: Use a weaker wash solvent (e.g., higher aqueous content for reversed-phase) to remove interferences without disturbing the bound analyte.[4]

  • Inefficient Elution: The elution solvent may be too weak to desorb the analyte from the sorbent.

    • Solution: Use a strong, polar solvent like methanol (B129727) or acetonitrile. For ion-exchange sorbents, the elution solvent's pH must be adjusted to neutralize the analyte, breaking the ionic bond and allowing it to elute.[3][7] Adding a small amount of modifier (e.g., ammonia (B1221849) for an acidic compound on an anion exchanger) can be effective.

Q4: I'm using Liquid-Liquid Extraction (LLE). How can I optimize it for better recovery?

With LLE, the main challenge is persuading the highly polar 1,3-Dimethyluric acid to move from the aqueous sample matrix into an immiscible organic solvent.

  • Inappropriate Organic Solvent: Standard non-polar solvents like hexane (B92381) will be ineffective.

    • Solution: Choose a more polar organic solvent such as ethyl acetate (B1210297). However, even with more polar solvents, partitioning may be poor.[8]

  • Analyte Remaining in the Aqueous Phase: Due to its high polarity, the analyte will naturally favor the aqueous layer.

    • Solution - "Salting Out": This is a highly effective technique for polar analytes. By adding a high concentration of salt (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride, or magnesium sulfate) to the aqueous phase, you increase the solution's ionic strength.[9][10][11] This decreases the solubility of the polar organic analyte in the aqueous layer, effectively "pushing" it into the organic phase and dramatically improving recovery.[8][12][13]

    • Solution - pH Adjustment: Adjusting the sample pH to neutralize the analyte (pH ~3.5-4.0) will decrease its aqueous solubility and favor partitioning into the organic layer.[8]

  • Emulsion Formation: Vigorous mixing of biological samples (like plasma) with organic solvents can create stable emulsions at the phase interface, trapping the analyte and preventing clean separation.

    • Solution: To break emulsions, try adding salt, centrifuging the sample at a higher speed, or gently swirling/inverting the sample instead of vortexing.

Quantitative Data Summary

The following table presents hypothetical recovery data to illustrate the impact of optimizing extraction parameters.

Extraction MethodConditionParameterHypothetical Recovery (%)
SPE Non-Polar SorbentC18< 20%
SPE Polymeric SorbentHLB, Sample pH 7.065%
SPE Polymeric SorbentHLB, Sample pH 3.5 > 90%
SPE Mixed-Mode SorbentMCX, Sample pH 3.5 > 95%
LLE StandardEthyl Acetate Solvent35%
LLE pH AdjustedEthyl Acetate, Sample pH 3.560%
LLE Salting OutEthyl Acetate, Saturated NaCl85%
LLE Combined Ethyl Acetate, pH 3.5, Saturated NaCl > 95%

Table 1: Hypothetical recovery of this compound under various extraction conditions, demonstrating the effectiveness of optimized parameters.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange (MCX) sorbent, which leverages both reversed-phase and ion-exchange properties for robust retention of polar, weakly basic compounds.

  • Cartridge Conditioning: Pass 1 mL of methanol through the MCX cartridge.

  • Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to dry out from this point until sample loading is complete.[3]

  • Sample Preparation & Loading:

    • To 500 µL of your sample (e.g., urine, plasma), add the this compound internal standard.

    • Acidify the sample to approximately pH 3.5-4.0 with 1% formic acid.

    • Load the prepared sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol. The basic modifier neutralizes the analyte, disrupting the ionic interaction with the sorbent and ensuring complete elution.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

This protocol utilizes the "salting out" effect to maximize the recovery of the polar analyte.

  • Sample Preparation:

    • To 500 µL of your sample, add the this compound internal standard.

    • Acidify the sample to approximately pH 3.5-4.0 with 1% formic acid.

  • Salting Out:

    • Add solid ammonium sulfate or magnesium sulfate to the sample until saturation is reached (some solid salt remains undissolved).

  • Extraction:

    • Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

    • Cap the tube and vortex for 1 minute to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at >3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Post-Extraction: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visual Troubleshooting Guide

The following diagram provides a logical workflow to diagnose and resolve poor recovery issues.

G cluster_title Troubleshooting Workflow for Poor Analyte Recovery cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) start_node Poor Recovery of This compound method_decision Extraction Method? start_node->method_decision Start Here decision_node decision_node check_node check_node action_node action_node result_node Good Recovery Achieved spe_check1 Sorbent Type? spe_check2 Sample pH? spe_check1->spe_check2 Appropriate (HLB, MCX) spe_action1 Action: Switch to Polar/Mixed-Mode Sorbent (HLB, MCX) spe_check1->spe_action1 Non-Polar (e.g., C18) spe_check3 Wash/Elution Solvents? spe_check2->spe_check3 Optimized spe_action2 Action: Adjust pH to ~3.5-4.0 spe_check2->spe_action2 Not Optimized spe_check3->result_node Optimized spe_action3 Action: Decrease Wash Strength or Increase Elution Strength spe_check3->spe_action3 Issue Detected spe_action1->result_node Re-evaluate spe_action2->result_node Re-evaluate spe_action3->result_node Re-evaluate lle_check1 Organic Solvent Polarity? lle_check2 Analyte Remains in Aqueous Phase? lle_check1->lle_check2 Appropriate Polarity lle_action1 Action: Use More Polar Solvent (e.g., Ethyl Acetate) lle_check1->lle_action1 Too Non-Polar lle_check2->result_node No lle_action2 Action: Add Salt ('Salting Out') and/or Adjust pH lle_check2->lle_action2 Yes lle_action1->result_node Re-evaluate lle_action2->result_node Re-evaluate method_decision->spe_check1 SPE method_decision->lle_check1 LLE

A troubleshooting workflow for poor analyte recovery.

References

Calibration curve linearity issues for 1,3-Dimethyluric acid-13C4,15N3.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Dimethyluric acid-13C4,15N3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable linearity (R² value) for a 1,3-Dimethyluric acid calibration curve in an LC-MS/MS assay?

A1: For bioanalytical methods, a coefficient of determination (R²) value of ≥ 0.99 is generally considered acceptable.[1][2] This indicates a strong linear relationship between the concentration of 1,3-Dimethyluric acid and the instrument response. While a high R² value is a good indicator, it is also crucial to visually inspect the calibration curve and the residual plot to ensure there is no systematic deviation from linearity.[3]

Q2: What concentration of this compound internal standard (IS) should I use?

A2: The concentration of the stable isotope-labeled internal standard should ideally be in the mid-range of the calibration curve for the analyte.[4] For a calibration curve spanning 0.05 to 30 µg/mL of 1,3-Dimethyluric acid, a suitable concentration for the IS would be in the range of 1-10 µg/mL. It is important that the response of the IS is consistent and well above the background noise across all calibration points and samples.

Q3: Can the this compound internal standard be a source of the non-linearity?

A3: Yes, while stable isotope-labeled internal standards are designed to mimic the analyte and compensate for variability, they can sometimes contribute to non-linearity. Potential issues include:

  • Isotopic Impurity: The internal standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of the calibration curve, especially at the lower concentration levels.

  • Crosstalk: The signal from the analyte can contribute to the signal of the internal standard, particularly at high analyte concentrations. This can lead to a non-linear response.

  • Differential Matrix Effects: Although rare with co-eluting stable isotope-labeled standards, severe matrix effects can potentially impact the analyte and internal standard slightly differently, leading to deviations from linearity.

Q4: What are the most common causes of non-linear calibration curves for 1,3-Dimethyluric acid?

A4: The most common causes of non-linearity in LC-MS/MS assays for compounds like 1,3-Dimethyluric acid include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or internal standard.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal.

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may extend beyond the linear dynamic range of the instrument for this specific analyte.

  • Errors in Standard Preparation: Inaccurate serial dilutions of the calibration standards can lead to a non-linear relationship.

  • Analyte Adsorption: 1,3-Dimethyluric acid may adsorb to vials, tubing, or other surfaces, especially at low concentrations, leading to a loss of analyte and a non-linear response at the lower end of the curve.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects are a primary cause of non-linear calibration curves in LC-MS/MS analysis. This guide provides a systematic approach to identify and minimize their impact.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of 1,3-Dimethyluric acid at low, medium, and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the extracted matrix with 1,3-Dimethyluric acid standards at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike blank biological matrix with 1,3-Dimethyluric acid standards at the same low, medium, and high concentrations. Process these samples through your entire sample preparation workflow.

  • Analyze and Compare: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Interpreting Matrix Effect Results

ResultInterpretationRecommended Action
Matrix Effect < 85%Ion SuppressionImprove sample clean-up, dilute the sample, or use matrix-matched calibrators.
Matrix Effect > 115%Ion EnhancementImprove sample clean-up, dilute the sample, or use matrix-matched calibrators.
Recovery < 85%Inefficient ExtractionOptimize the sample preparation method (e.g., change extraction solvent, adjust pH).

Troubleshooting Flowchart for Matrix Effects

start Non-Linear Calibration Curve Observed check_matrix Perform Matrix Effect Experiment start->check_matrix result Matrix Effect > 15%? check_matrix->result improve_cleanup Improve Sample Clean-up (e.g., SPE, LLE) result->improve_cleanup Yes no_matrix Matrix Effect Not Significant. Investigate Other Causes. result->no_matrix No dilute Dilute Sample improve_cleanup->dilute matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched revalidate Re-validate Method improve_cleanup->revalidate dilute->revalidate matrix_matched->revalidate end Linear Curve Achieved revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

Guide 2: Addressing Detector Saturation

Detector saturation occurs at high analyte concentrations and can cause the calibration curve to plateau.

Experimental Protocol: Detector Saturation Test

  • Prepare High-Concentration Standards: Prepare a series of standards at and above the highest concentration of your current calibration curve.

  • Inject and Analyze: Inject these standards into the LC-MS/MS system.

  • Evaluate Response: Plot the instrument response against the concentration. If the response is no longer proportional to the concentration and begins to level off, the detector is saturated.

Data Presentation: Linearity Assessment at High Concentrations

Concentration (µg/mL)Instrument Response (Area Counts)Response Ratio (Response / Previous Response)
202,000,000-
303,000,0001.50
403,800,0001.27
503,900,0001.03

In this example, the response is no longer linear above 30 µg/mL.

Troubleshooting Steps for Detector Saturation

  • Reduce the Upper Limit of Quantification (ULOQ): Adjust the calibration curve range to exclude concentrations that cause saturation.

  • Dilute Samples: If samples are expected to have concentrations in the saturation range, they should be diluted to fall within the linear range of the assay.

  • Optimize MS Parameters: Reduce the detector gain or dwell time to decrease the signal intensity. This should be done with caution as it can affect the sensitivity at lower concentrations.

Representative Experimental Protocol: LC-MS/MS Analysis of 1,3-Dimethyluric Acid

This protocol is a representative method and should be optimized for your specific instrumentation and application.

1. Preparation of Standards and Internal Standard

  • Stock Solutions: Prepare individual stock solutions of 1,3-Dimethyluric acid and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions of 1,3-Dimethyluric acid by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 5 µg/mL.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the internal standard working solution (5 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (1,3-DMU)To be determined empirically (e.g., m/z 195 -> 138)
MRM Transition (IS)To be determined empirically (e.g., m/z 202 -> 144)
Dwell Time100 ms
Collision EnergyOptimize for specific transitions

Experimental Workflow Diagram

sample Plasma Sample/ Standard/QC add_is Add Internal Standard (1,3-DMU-13C4,15N3) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject data Data Processing (Calibration Curve) inject->data

Caption: General experimental workflow for 1,3-Dimethyluric acid analysis.

References

Minimizing isotopic interference in 1,3-Dimethyluric acid-13C4,15N3 studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic interference in studies utilizing 1,3-Dimethyluric acid-13C4,15N3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in studies using this compound?

A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes (e.g., ¹³C) in an unlabeled analyte that overlap with the signal of the stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This is a concern because the natural abundance of these isotopes can create a "mass isotopomer distribution" for the unlabeled 1,3-Dimethyluric acid, leading to an artificially high signal for the SIL-IS. Failure to correct for this can result in the overestimation of the labeled compound and inaccuracies in quantification.

Q2: What is this compound and how is it used?

A2: this compound is a stable isotope-labeled version of 1,3-Dimethyluric acid, a metabolite of theophylline (B1681296) and caffeine.[1] It serves as an internal standard in quantitative mass spectrometry-based assays. Because it has nearly identical chemical and physical properties to the endogenous (unlabeled) 1,3-Dimethyluric acid, it can be used to accurately account for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of the target analyte.

Q3: How do I choose the appropriate mass transitions (MRM) for 1,3-Dimethyluric acid and its labeled internal standard?

A3: Selecting specific and interference-free Multiple Reaction Monitoring (MRM) transitions is crucial for assay performance. The precursor ion is the mass-to-charge ratio (m/z) of the molecule of interest, and the product ion is a specific fragment generated after collision-induced dissociation (CID).[2] You should select a product ion that is unique and provides a strong signal. Based on publicly available mass spectral data, here are suggested transitions.[1]

Table 1: Suggested MRM Transitions for 1,3-Dimethyluric acid Analysis

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Notes
1,3-Dimethyluric acid197.067169.073Primary, most abundant fragment.
1,3-Dimethyluric acid197.067142.062Secondary, for confirmation.
1,3-Dimethyluric acid-¹³C₄,¹⁵N₃204.080173.083Precursor mass is increased by 7 (4 x ¹³C + 3 x ¹⁵N). Product ion reflects the labeled core structure.

Note: These transitions should be empirically optimized on your specific LC-MS/MS instrument.

Q4: What are the primary methods to correct for isotopic interference?

A4: There are two main approaches to address isotopic interference:

  • High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap or FT-ICR MS can distinguish between ions with very similar m/z values, effectively separating the analyte's signal from interfering isotopes.[3]

  • Mathematical Correction: This involves calculating the contribution of the natural isotopic abundance of the unlabeled analyte to the signal of the labeled internal standard and subtracting it from the measured signal.[3][4] This is a common and effective method for triple quadrupole mass spectrometers.

Troubleshooting Guides

This guide addresses specific issues that can arise during your experiments and provides actionable solutions.

Issue 1: High Signal for Labeled Standard in Blank Samples

  • Symptom: You observe a significant peak for your this compound internal standard in a blank sample (matrix without any analyte or standard).

  • Possible Causes & Solutions:

    • Cause: Contamination in the LC-MS/MS system.

      • Solution: Run several solvent blanks to wash the system. If the signal persists, clean the autosampler, injection port, and column.

    • Cause: The internal standard solution is contaminated with unlabeled 1,3-Dimethyluric acid.

      • Solution: Analyze a high-concentration solution of the this compound standard alone. Monitor the MRM transition for the unlabeled analyte. If a significant peak is present, source a new, higher-purity standard.

Issue 2: Inaccurate Quantification - Analyte Concentration is Higher than Expected

  • Symptom: The calculated concentration of 1,3-Dimethyluric acid is consistently and unexpectedly high, especially at high analyte concentrations.

  • Possible Causes & Solutions:

    • Cause: Isotopic contribution from the unlabeled analyte to the internal standard's signal.

      • Solution: Implement a mathematical correction for the natural isotopic abundance. This can be done by analyzing a series of unlabeled 1,3-Dimethyluric acid standards and determining the percentage contribution of the M+7 signal (which would interfere with the labeled standard).

    • Cause: Matrix effects leading to ion enhancement.

      • Solution: Review your sample preparation procedure. More effective removal of interfering matrix components through methods like solid-phase extraction (SPE) may be necessary.[5] Diluting the sample can also mitigate matrix effects.

Issue 3: Poor Peak Shape and Shifting Retention Times

  • Symptom: Chromatographic peaks for 1,3-Dimethyluric acid and/or the internal standard are broad, tailing, or have inconsistent retention times.

  • Possible Causes & Solutions:

    • Cause: Suboptimal liquid chromatography conditions.

      • Solution: Ensure the mobile phase composition is appropriate for reverse-phase chromatography of polar compounds; often a low concentration of an acid like formic acid is required.[6] Check for column degradation by running a QC sample. A slight shift in retention time between the labeled and unlabeled compound due to the isotopic effect can occur, but should be consistent.

    • Cause: Improper sample reconstitution.

      • Solution: Ensure the dried extract is reconstituted in a solvent that is compatible with the initial mobile phase to ensure good peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of 1,3-Dimethyluric acid from plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, standard, and QC.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 60 seconds.[5]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.[5]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an analytical method.

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As detailed in Table 1.

Protocol 3: Mathematical Correction for Isotopic Interference

This protocol outlines the steps to mathematically correct for the contribution of the natural isotope abundance of the analyte to the internal standard signal.

  • Analyze Unlabeled Standard: Prepare and analyze a high-concentration solution of unlabeled 1,3-Dimethyluric acid.

  • Measure Interference: Measure the signal intensity at the MRM transition of the analyte (e.g., 197 -> 169) and also at the MRM transition corresponding to the mass of the labeled internal standard (e.g., 204 -> 173).

  • Calculate Correction Factor: The ratio of the signal at the interfering mass to the signal of the main analyte peak provides the correction factor (CF).

    • CF = (Intensity at m/z 204) / (Intensity at m/z 197)

  • Apply Correction: In your experimental samples, the true signal of the internal standard can be calculated as follows:

    • Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * CF)

Visualizations

Isotopic_Interference_Concept Concept of Isotopic Interference cluster_unlabeled Unlabeled 1,3-Dimethyluric Acid cluster_labeled Labeled Standard (SIL-IS) 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ cluster_mass_spec Mass Spectrometer Signal unlabeled_M M (Monoisotopic) m/z = 197.067 unlabeled_M1 M+1 (¹³C₁) m/z = 198.070 signal_197 Signal at m/z 197 unlabeled_M->signal_197 Main Signal unlabeled_M_other M+n... unlabeled_M7 M+7 (e.g., ¹³C₇) m/z ≈ 204 labeled_M M' (Labeled) m/z = 204.080 signal_204 Signal at m/z 204 labeled_M->signal_204 Expected Signal unlabeled_M7->signal_204 Isotopic Interference

Caption: Diagram illustrating how natural heavy isotopes in the unlabeled analyte can interfere with the signal of the labeled internal standard.

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification (High Analyte Concentration) check_blanks Analyze Blank Sample (Matrix Only) start->check_blanks signal_in_blank Signal in Blank? check_blanks->signal_in_blank clean_system Clean LC-MS System and Re-analyze signal_in_blank->clean_system Yes analyze_unlabeled Analyze High Conc. Unlabeled Standard signal_in_blank->analyze_unlabeled No check_is_purity Check Purity of Internal Standard clean_system->check_is_purity check_is_purity->analyze_unlabeled interference_present Interference at IS mass channel? analyze_unlabeled->interference_present correct_math Apply Mathematical Correction for Natural Abundance interference_present->correct_math Yes optimize_prep Optimize Sample Prep (e.g., SPE, Dilution) interference_present->optimize_prep No (Suspect Matrix Effects) end Accurate Quantification correct_math->end optimize_prep->end

Caption: A logical workflow for troubleshooting common causes of inaccurate quantification in stable isotope dilution assays.

Analytical_Workflow General Analytical Workflow sample_collection 1. Plasma Sample Collection sample_prep 2. Sample Preparation (Spike IS, Precipitate, Evaporate) sample_collection->sample_prep reconstitution 3. Reconstitution in Mobile Phase sample_prep->reconstitution lcms_analysis 4. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing 5. Data Processing (Peak Integration) lcms_analysis->data_processing correction 6. Isotopic Interference Correction (if needed) data_processing->correction quantification 7. Quantification (Calibration Curve) correction->quantification final_result Final Concentration Report quantification->final_result

Caption: A high-level overview of the experimental workflow from sample collection to final data analysis.

References

Best practices for storing 1,3-Dimethyluric acid-13C4,15N3 stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of 1,3-Dimethyluric acid-13C4,15N3 stock solutions. This resource is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled internal standard in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions of this compound due to its good solubilizing properties for this compound. For working solutions used in liquid chromatography-mass spectrometry (LC-MS), a common practice is to dilute the DMSO stock solution in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile, often with a small percentage of formic acid.[1] Due to the low water solubility of 1,3-Dimethyluric acid, preparing stock solutions directly in aqueous buffers is not recommended without a solubilizing agent. While 1 M ammonium (B1175870) hydroxide (B78521) has been shown to increase the solubility of the related compound uric acid, it can also lead to degradation and should be used with caution.[2][3]

Q2: What is a typical concentration for a stock solution of this compound?

A2: A typical stock solution concentration for this compound is in the range of 1 mg/mL. For instance, in studies involving the analysis of theophylline (B1681296) and its metabolites, stock solutions of the analytes and internal standards are often prepared at this concentration in methanol.[1] From this primary stock, working solutions are then prepared by further dilution to the desired concentration for spiking into samples.

Q3: How should I store the solid this compound and its stock solutions?

A3: The solid, powdered form of this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Q4: Is this compound sensitive to light or moisture?

Data Summary Table

ParameterRecommendationSource(s)
Storage of Solid Compound
Temperature-20°C
Stock Solution Preparation
Recommended Primary SolventDMSO[4]
Recommended Working SolventsMethanol, Acetonitrile (often with formic acid)[1]
Alternative Solubilizing Agent1 M Ammonium Hydroxide (use with caution due to stability concerns)[2][3]
Typical Stock Concentration1 mg/mL[1]
Storage of Stock Solutions (in DMSO)
Short-Term Storage-20°C (up to 1 month)[4]
Long-Term Storage-80°C (up to 6 months)[4]
HandlingAliquot to avoid repeated freeze-thaw cycles[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in DMSO)

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes with appropriate tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of the solid compound using a calibrated analytical balance. For a 1 mg/mL solution, you would weigh 1 mg of the solid.

  • Transfer the weighed solid to a clean microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to the vial. For a 1 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Use of this compound as an Internal Standard in LC-MS

Objective: To use the prepared this compound stock solution as an internal standard for the quantification of unlabeled 1,3-dimethyluric acid in biological samples.

Procedure:

  • Preparation of Working Internal Standard Solution:

    • Thaw an aliquot of the 1 mg/mL this compound stock solution.

    • Dilute the stock solution with a solvent compatible with your LC-MS mobile phase (e.g., methanol or acetonitrile) to a suitable working concentration. The final concentration in the sample should be high enough to provide a stable and reproducible signal.

  • Sample Preparation:

    • To each of your calibration standards, quality control samples, and unknown biological samples, add a fixed and precise volume of the working internal standard solution.

    • Proceed with your established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Monitor the mass transitions for both the unlabeled 1,3-dimethyluric acid and the isotopically labeled internal standard (this compound).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (unlabeled 1,3-dimethyluric acid) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in your unknown samples using the calibration curve.

Troubleshooting Guide

Issue: Incomplete dissolution of this compound in the chosen solvent.

Potential CauseRecommended Action
Insufficient solvent volume or low solubility.Increase the solvent volume or try a different solvent such as DMSO. Gentle warming or sonication can also aid dissolution.
Poor quality or hydrated solvent.Use anhydrous, high-purity solvents.

Issue: High variability in the internal standard signal across samples.

Potential CauseRecommended Action
Inconsistent pipetting of the internal standard.Ensure that a fixed and precise volume of the internal standard working solution is added to every sample. Use calibrated pipettes.
Degradation of the internal standard in the stock or working solution.Prepare fresh working solutions daily. Ensure proper storage of the stock solution at -80°C in aliquots.
Matrix effects suppressing or enhancing the internal standard signal in some samples.Optimize the chromatographic separation to ensure the internal standard does not co-elute with interfering matrix components.

Issue: Presence of unlabeled 1,3-dimethyluric acid in the this compound standard.

Potential CauseRecommended Action
Isotopic impurity from the synthesis of the labeled standard.Analyze the internal standard solution by itself to assess the level of unlabeled analyte. If significant, use a purer standard or apply a mathematical correction to the data.

Visualizations

Metabolic Pathway of Theophylline

The following diagram illustrates the major metabolic pathway of theophylline, leading to the formation of 1,3-dimethyluric acid.

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric acid Theophylline->DMU 8-hydroxylation CYP1A2 CYP1A2 CYP1A2->Theophylline

Caption: Theophylline metabolism to 1,3-dimethyluric acid.

Troubleshooting Workflow for Stock Solution Issues

This workflow provides a logical approach to troubleshooting common problems encountered with this compound stock solutions.

Troubleshooting_Workflow start Problem with Stock Solution (e.g., precipitation, inconsistent results) check_solubility Check Solubility: Is the compound fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes troubleshoot_solubility Troubleshoot Dissolution: - Use fresh, anhydrous solvent - Apply gentle heat/sonication - Consider alternative solvent (e.g., DMSO) solubility_no->troubleshoot_solubility check_storage Review Storage Conditions: - Correct temperature (-20°C or -80°C)? - Aliquoted to avoid freeze-thaw? - Protected from light? solubility_yes->check_storage prepare_fresh Prepare Fresh Stock Solution troubleshoot_solubility->prepare_fresh storage_no No check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes correct_storage Implement Proper Storage Practices storage_no->correct_storage storage_yes->prepare_fresh correct_storage->prepare_fresh end Problem Resolved prepare_fresh->end

Caption: Troubleshooting workflow for stock solution issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for 1,3-Dimethyluric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of 1,3-Dimethyluric acid, a primary metabolite of theophylline (B1681296) and caffeine. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines the performance characteristics of commonly employed analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments.

Overview of Analytical Techniques

The accurate quantification of 1,3-Dimethyluric acid in biological matrices such as plasma, serum, and urine is crucial for understanding the metabolism and disposition of its parent compounds. The selection of an appropriate bioanalytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and cost. The most common techniques for this purpose are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Performance Comparison

The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and Immunoassay methods for the quantification of 1,3-Dimethyluric acid and its parent compound, theophylline. Data is compiled from various scientific publications and should be considered representative.

Table 1: General Performance Characteristics

ParameterHPLC-UVLC-MS/MSImmunoassay (Theophylline)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Antigen-antibody binding with a detectable signal.
Selectivity Moderate to GoodExcellentVariable (potential for cross-reactivity)
Sensitivity ng/mL to µg/mLpg/mL to ng/mLng/mL to µg/mL
Throughput ModerateHighHigh
Cost per Sample LowHighModerate
Instrumentation Widely availableSpecialized instrumentationWidely available

Table 2: Quantitative Performance Data

Validation ParameterHPLC-UVLC-MS/MSImmunoassay (Chemiluminescent for Theophylline)
Linearity Range 0.1 - 25 µg/mL1 - 500 µmol/L0.2 - 40 µg/mL[1]
Accuracy (% Recovery) 92.56 - 114.31%85 - 115%Mean recovery of 102.3%[2]
Precision (% CV) Intra-day: 5.89 - 11.27%Inter-day: 3.85 - 14.25%< 15%Intra-assay: 3.20%Inter-assay: 3.57%[2]
Limit of Quantification (LOQ) 100 nmol/L5 ng/mL0.2 µg/mL[1]
Cross-reactivity with 1,3-Dimethyluric acid Not ApplicableNot Applicable3.4%[1]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis of 1,3-Dimethyluric acid using different techniques.

Sample Preparation Techniques

The choice of sample preparation method is critical for removing interfering substances from the biological matrix.

  • Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma and serum samples. An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. After centrifugation, the clear supernatant is injected into the analytical system. This method is often employed for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. It offers a cleaner extract compared to PPT but is more time-consuming.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a suitable solvent. This method is often used for HPLC-UV analysis to enhance sensitivity and reduce matrix effects.

cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Urine) PPT Protein Precipitation (e.g., Acetonitrile) BiologicalSample->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) BiologicalSample->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) BiologicalSample->SPE Immunoassay Immunoassay BiologicalSample->Immunoassay Direct or Diluted Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract HPLC_UV HPLC-UV Extract->HPLC_UV LC_MSMS LC-MS/MS Extract->LC_MSMS Data Data Acquisition & Quantification HPLC_UV->Data LC_MSMS->Data Immunoassay->Data

Figure 1: General workflow for bioanalytical quantification of 1,3-Dimethyluric acid.

HPLC-UV Method

This method is suitable for the quantification of 1,3-Dimethyluric acid in urine samples.

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 0.5 mL of urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute 1,3-Dimethyluric acid with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) in a gradient or isocratic elution. A typical mobile phase could be acetonitrile:water (e.g., 10:90, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method

This highly sensitive and selective method is ideal for quantifying low concentrations of 1,3-Dimethyluric acid in plasma.

  • Sample Preparation (PPT):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled 1,3-Dimethyluric acid).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Transitions: Monitor the specific precursor to product ion transitions for 1,3-Dimethyluric acid and its internal standard.

Immunoassay Method
  • Coating: Wells of a microplate are coated with antibodies specific to the target analyte (in this case, theophylline).

  • Incubation: The biological sample (or standard) is added to the wells along with a fixed amount of enzyme-labeled analyte. The unlabeled analyte from the sample and the enzyme-labeled analyte compete for binding to the antibodies.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Detection: The intensity of the color is measured, which is inversely proportional to the concentration of the analyte in the sample.

Bioanalytical Method Validation Workflow

According to regulatory guidelines from the FDA and EMA, a bioanalytical method must be thoroughly validated to ensure its reliability.[1] The validation process involves assessing various parameters to demonstrate that the method is suitable for its intended purpose.

cluster_validation Bioanalytical Method Validation Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stability Recovery Extraction Recovery & Matrix Effect Stability->Recovery ValidationReport Validation Report Recovery->ValidationReport

Figure 2: Key stages of a bioanalytical method validation process.

Conclusion

The choice of a bioanalytical method for the quantification of 1,3-Dimethyluric acid should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for studies where high sensitivity is not a primary concern and sample concentrations are expected to be in the µg/mL range.

  • LC-MS/MS is the gold standard for sensitive and selective quantification, particularly for low concentrations of the analyte in complex biological matrices. Its high specificity minimizes the risk of interference.

  • Immunoassays , while not directly available for 1,3-Dimethyluric acid, can be a high-throughput screening tool. However, the potential for cross-reactivity with metabolites must be carefully considered when measuring the parent drug, theophylline.

Ultimately, a thorough method validation is imperative to ensure the generation of accurate and reliable data for any chosen technique, supporting the integrity of pharmacokinetic and metabolic studies.

References

Revolutionizing Bioanalysis: A Comparative Guide to Cross-Validation Using 1,3-Dimethyluric acid-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. 1,3-Dimethyluric acid, a primary metabolite of caffeine (B1668208) and theophylline, serves as a critical biomarker in these assessments.[1][2][3][4] The advent of stable isotope-labeled internal standards, such as 1,3-Dimethyluric acid-13C4,15N3, has significantly enhanced the accuracy and reliability of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

This guide provides an objective comparison of analytical methods for the quantification of caffeine and its metabolites, with a focus on the pivotal role of isotopically labeled internal standards like this compound. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary information to select and validate the most appropriate analytical techniques for their studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[5] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[5] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise measurements.[5] this compound, with its multiple isotopic labels, provides a distinct mass shift from the endogenous analyte, enabling clear differentiation in mass spectrometric detection.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various LC-MS/MS methods used for the analysis of caffeine and its metabolites, including 1,3-dimethyluric acid. These methods utilize different stable isotope-labeled internal standards, providing a basis for comparison.

Parameter Method A: LC-MS/MS with 13C-labeled Caffeine Method B: LC-MS/MS with Deuterium-labeled Analogs Method C: General HPLC-UV
Linearity (r²) > 0.99> 0.99Typically > 0.99
Precision (%RSD) < 7%Within-run: 0.55–6.24%Between-run: 1.96–9.12%[7][8]Generally < 15%
Accuracy (% Recovery) Typically within 10% of 100%[9]Within-run: 97.7–109%Between-run: 98.1–108%[7][8]97.7% - 101.4% (for similar compounds)[10]
Limit of Detection (LOD) 0.05-0.1 µmol/L[9]Not explicitly stated, but LLOQ is 4.1 ng/mL[7][8]~2.5 - 50 ng (for similar compounds)[10]
Limit of Quantitation (LOQ) Not explicitly stated, but > 1 µmol/L for <7% imprecision[9]4.1 ng/mL[7][8]~5 - 135 ng (for similar compounds)[10]
Internal Standard 13C3-caffeine[11]CAF-d9, PAR-d3[8]Not always used; if so, often a structural analog
Sample Matrix Urine[9]Human Plasma[7][8]Various

Note: The data presented is compiled from different studies and is intended for comparative purposes. Performance may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.[12][13]

Method 1: LC-MS/MS for Caffeine and its Metabolites in Urine

  • Sample Preparation:

    • Urine samples are subjected to a series of simple reagent treatments at room temperature.[9]

    • Stable isotope-labeled internal standards, including one for 1,3-dimethyluric acid, are added.[9]

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Separation: Rapid LC separations are developed for both positive and negative ion mode electrospray ionizations to maximize measurement sensitivity.[9]

  • Mass Spectrometric Detection:

    • System: Tandem mass spectrometer (MS/MS).

    • Analysis: The method is validated for the sensitive, accurate, and precise measurement of urine caffeine and its metabolites at concentrations relevant to population studies.[9]

Method 2: HPLC-ESI-MS/MS for Caffeine and its Primary Metabolites in Human Plasma

  • Sample Preparation:

    • 30 µL of plasma is mixed with 100 µL of methanol (B129727) containing the internal standards (CAF-d9 and PAR-d3).[8]

    • The mixture is vortexed for 5 minutes.[8]

    • After centrifugation for 5 minutes at 17,900 × g, 10 µL of the supernatant is injected into the HPLC-ESI-MS/MS system.[8]

  • Chromatographic Conditions:

    • System: Agilent 1100 series liquid chromatography system.[7]

    • Column: A fast 6-minute gradient program with a high flow rate and high column temperature is used for good separation.[7]

  • Mass Spectrometric Detection:

    • System: AB SCIEX 3000 triple quadrupole mass spectrometer.[7]

    • Ionization: Electrospray Ionization (ESI).

    • Optimization: Different concentrations of formic acid in the mobile phase are evaluated to optimize ionization and minimize matrix effects.[7]

Visualizing Analytical and Metabolic Pathways

To better understand the context of this compound in bioanalysis, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of caffeine.

G General Analytical Workflow for Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of This compound Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for metabolite quantification using a stable isotope-labeled internal standard.

G Simplified Metabolic Pathway of Caffeine Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% DMU 1,3-Dimethyluric Acid Theophylline->DMU Metabolism

References

A Comparative Guide to the Accuracy and Precision of 1,3-Dimethyluric Acid Assays Utilizing Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of bioanalytical methods for 1,3-dimethyluric acid, a key metabolite of theophylline (B1681296) and caffeine, with a focus on the superior performance of assays employing the stable isotope-labeled internal standard, 1,3-Dimethyluric acid-13C4,15N3.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H). This near-perfect analogy allows the SIL-IS to co-elute with the analyte and experience the same ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, chromatography, and matrix effects. This results in significantly improved accuracy and precision compared to methods that use structural analog internal standards or no internal standard at all.

Performance Comparison of Bioanalytical Methods

The following tables summarize key validation parameters for a representative state-of-the-art LC-MS/MS method for the quantification of 1,3-dimethyluric acid and related analytes. The data for the assay using a stable isotope-labeled internal standard is based on a validated method for 1,3-dimethyluric acid in rat plasma, which demonstrates the high level of performance achievable.[2] This is contrasted with a representative HPLC-UV method employing a chemical analog internal standard.

Table 1: Assay Performance Comparison

ParameterLC-MS/MS with this compound (SIL-IS)HPLC-UV with a Chemical Analog Internal Standard
Analyte 1,3-Dimethyluric AcidTheophylline and its metabolites
Linearity Range 0.05 - 30 µg/mL[2]0.1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[2]0.1 µg/mL
Accuracy (% Bias) -8.8% to 9.7%[2]Within ±15%
Intra-day Precision (%RSD) < 13%[2]< 10%
Inter-day Precision (%RSD) < 13%[2]< 10%
Recovery High and consistentVariable and matrix-dependent

Table 2: Detailed Precision and Accuracy Data for a 1,3-Dimethyluric Acid LC-MS/MS Assay [2]

AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
1,3-Dimethyluric Acid 0.05 (LLOQ)12.88.211.79.1
0.15 (Low QC)9.7-5.410.3-6.5
7.5 (Medium QC)7.23.18.52.4
22.5 (High QC)6.84.57.93.8

Data is derived from a validated method for 1,3-dimethyluric acid in rat plasma and is representative of the performance expected from an assay using a stable isotope-labeled internal standard.[2]

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. Below is a representative experimental protocol for the quantification of 1,3-dimethyluric acid in a biological matrix using an LC-MS/MS assay with a stable isotope-labeled internal standard.

Sample Preparation
  • Spiking: To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of 1,3-dimethyluric acid.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.

  • Flow Rate: A flow rate of 0.3 mL/min is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor and product ion transitions for both 1,3-dimethyluric acid and its stable isotope-labeled internal standard are monitored for quantification.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for a 1,3-Dimethyluric acid assay.

Theophylline Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2 CYP1A2 CYP1A2 Theophylline->CYP1A2 Metabolite1 1-Methylxanthine XanthineOxidase Xanthine Oxidase Metabolite1->XanthineOxidase Metabolite2 3-Methylxanthine Metabolite2->XanthineOxidase CYP1A2->Metabolite1 CYP1A2->Metabolite2 XanthineOxidase->DMU

References

A Comparative Guide to Incurred Sample Reanalysis in Bioanalytical Studies Utilizing 1,3-Dimethyluric acid-13C4,15N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method performance for the quantification of theophylline, focusing on the critical role of the internal standard in ensuring the reliability of pharmacokinetic data through Incurred Sample Reanalysis (ISR). We compare the use of a stable isotope-labeled (SIL) internal standard, 1,3-Dimethyluric acid-13C4,15N3, with a structural analog internal standard, Phenacetin. This comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

The Critical Role of Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis (ISR) is a fundamental component of bioanalytical method validation, designed to assess the reproducibility of an analytical method using samples obtained from dosed subjects in a clinical or preclinical study.[1][2] Unlike calibration standards or quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples contain the drug and its metabolites in a complex biological environment.[1] Factors such as protein binding, back-conversion of metabolites, and matrix effects can influence the analytical results of incurred samples.[1] Therefore, ISR is a crucial step to ensure that the bioanalytical method is robust and provides reliable data for pharmacokinetic and toxicokinetic evaluations.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for ISR.[2][3] The generally accepted criteria for small molecules are:

  • At least 67% of the reanalyzed incurred samples must have a percentage difference between the original and the reanalyzed concentration within ±20% of their mean.[1][3]

  • The number of samples selected for ISR is typically 10% of the first 1000 samples and 5% of the remaining samples.[3]

Internal Standard Selection: A Key Determinant of Assay Performance

The choice of internal standard (IS) is a critical factor that directly impacts the accuracy, precision, and robustness of a bioanalytical method. The IS is added to both calibration standards, QCs, and unknown study samples to compensate for variability during sample processing and analysis. The two main types of internal standards used in LC-MS/MS bioanalysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This ensures that the SIL IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte. While more readily available and less expensive than SIL internal standards, they may have different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for analytical variability.

This guide focuses on the bioanalysis of theophylline, a bronchodilator, and compares the performance of a SIL internal standard, this compound, with a structural analog, Phenacetin. 1,3-Dimethyluric acid is a major metabolite of theophylline.

Comparative Data Presentation

The following tables summarize the validation and incurred sample reanalysis data for two different bioanalytical methods for theophylline: one using the stable isotope-labeled internal standard this compound, and the other using the structural analog internal standard Phenacetin.

Table 1: Bioanalytical Method Validation Parameters

ParameterMethod with this compound (SIL IS)Method with Phenacetin (Analog IS)
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL50.4 ng/mL
Intra-day Precision (%CV) < 5%< 9%
Inter-day Precision (%CV) < 6%< 9%
Accuracy (%Bias) ± 5%-11% to +6%
Recovery (%) > 85%Theophylline: ~39%, Phenacetin: ~57%

Note: Data for the method with this compound is representative of typical performance for a SIL internal standard-based assay. Data for the Phenacetin method is derived from published literature.

Table 2: Incurred Sample Reanalysis (ISR) Results

ParameterMethod with this compound (SIL IS) - Illustrative DataMethod with Phenacetin (Analog IS) - Representative Data
Number of ISR Samples 100100
Number of Samples within ±20% Difference 9575
ISR Pass Rate (%) 95%75%
Mean % Difference 3.2%8.9%
Standard Deviation of % Difference 4.5%9.8%

Note: The ISR data for the method with this compound is illustrative and based on the expected high performance of SIL internal standards. The data for the Phenacetin method is representative of potential outcomes with a structural analog internal standard.

Experimental Protocols

Bioanalytical Method for Theophylline using this compound (SIL IS)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Theophylline: Q1 181.1 -> Q3 124.1

    • This compound: Q1 199.1 -> Q3 141.1

Bioanalytical Method for Theophylline using Phenacetin (Analog IS)

1. Sample Preparation:

  • To 100 µL of rabbit plasma, add 50 µL of internal standard working solution (Phenacetin in methanol:water 50:50 v/v).

  • Vortex.

  • Add 1.5 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent

  • Column: HyPURITY ADVANCE™ C18, 50 x 3 mm

  • Mobile Phase: 20% 2 mM Ammonium Acetate Buffer : 80% Methanol

  • Flow Rate: 0.2 mL/min

  • MS System: Triple Quadrupole LC/MS

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Theophylline: Q1 181.1 -> Q3 124.2

    • Phenacetin: Q1 180.2 -> Q3 110.1

Visualizations

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_reporting Reporting SampleCollection Sample Collection from Dosed Subjects InitialAnalysis Initial Sample Analysis SampleCollection->InitialAnalysis SelectISR Select ISR Samples (e.g., 10%) InitialAnalysis->SelectISR Reanalysis Reanalyze ISR Samples SelectISR->Reanalysis Compare Compare Original and Reanalyzed Results Reanalysis->Compare Acceptance ISR Acceptance Criteria Met? Compare->Acceptance Pass Report Successful ISR Acceptance->Pass Yes (>=67% within +/-20%) Fail Investigate ISR Failure Acceptance->Fail No

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Signaling_Pathway cluster_sil Stable Isotope-Labeled (SIL) IS cluster_analog Structural Analog IS SIL_IS This compound SIL_Adv Advantages: - Co-elution with analyte - Identical ionization behavior - Superior correction for matrix effects SIL_IS->SIL_Adv Analog_IS Phenacetin Analog_Disadv Disadvantages: - Different retention time - Different ionization efficiency - Less effective correction for matrix effects Analog_IS->Analog_Disadv Analyte Theophylline (Analyte) Analyte->SIL_IS Chemically Identical Analyte->Analog_IS Structurally Similar

References

1,3-Dimethyluric Acid: A Comparative Guide for its Use as a Metabolic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 1,3-Dimethyluric acid (1,3-DMU) as a metabolic marker, offering a comparative analysis against other relevant biomarkers. This document summarizes key performance data, details experimental protocols for its quantification, and visualizes its role in significant metabolic pathways.

Introduction

1,3-Dimethyluric acid is a purine (B94841) metabolite and a primary product of the metabolism of methylxanthines, most notably theophylline (B1681296) and caffeine (B1668208).[1][2][3] Its formation is intrinsically linked to the activity of key drug-metabolizing enzymes, positioning it as a valuable biomarker for assessing hepatic enzyme function, particularly Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).[1][4] This guide explores the utility of 1,3-DMU in various research and clinical contexts, comparing its performance with alternative metabolic markers.

Performance Comparison

The utility of a metabolic marker is determined by its specificity, sensitivity, and correlation with the physiological or pathological state of interest. This section compares 1,3-DMU with other commonly used metabolites in the context of CYP1A2 phenotyping and caffeine intake assessment.

As an Indicator of CYP1A2 Activity

CYP1A2 is a crucial enzyme in the metabolism of numerous drugs and xenobiotics. Caffeine is a widely used probe to assess its activity, with various urinary metabolite ratios employed as indices.[5]

Metabolic RatioCorrelation with CYP1A2 Activity (r-value)Notes
(AFMU+1U+1X)/17U Good correlation (r = 0.99 between AFMU and AAMU based ratios)[6]A commonly used and validated ratio. AFMU (5-acetylamino-6-formylamino-3-methyluracil) is unstable and can convert to AAMU (5-acetylamino-6-amino-3-methyluracil), but both can be used for ratio determination.[6]
Paraxanthine / Caffeine Strong correlationParaxanthine is the major metabolite of caffeine, accounting for about 80% of its metabolism via CYP1A2.[5]
1,3-Dimethyluric Acid / Theophylline Good indicator of Theophylline metabolic ability[7]Primarily reflects the 8-hydroxylation pathway of theophylline, which is mediated by CYP1A2 and CYP2E1.[1]
As a Biomarker for Caffeine Intake

Accurate assessment of caffeine consumption is critical in nutritional and pharmacological studies. While self-reporting is common, objective biomarkers provide more reliable data.

BiomarkerCorrelation with Caffeine Intake (Spearman's ρ)Notes
1,3-Dimethyluric Acid Moderate (ρ ~ 0.6)A downstream metabolite, its levels are influenced by both caffeine intake and the activity of metabolic enzymes.
Paraxanthine High (ρ ~ 0.6)As the primary metabolite, it shows a strong correlation with recent caffeine consumption.
1-Methylxanthine High (ρ ~ 0.6)Another key metabolite in the caffeine degradation pathway.
1,7-Dimethyluric Acid High (ρ ~ 0.6)A major metabolite of paraxanthine.
5-acetylamino-6-amino-3-methyluracil (AAMU) High (ρ ~ 0.6)A significant downstream product of caffeine metabolism.

Metabolic Pathways

Understanding the metabolic pathways involving 1,3-DMU is essential for interpreting its levels as a biomarker. The following diagrams, generated using the DOT language, illustrate the metabolism of theophylline and caffeine.

Theophylline Metabolism

The primary route of theophylline metabolism is 8-hydroxylation to form 1,3-Dimethyluric acid, a reaction catalyzed mainly by CYP1A2 and to a lesser extent by CYP2E1.[1]

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (major pathway, ~60-80%) 1MX 1-Methylxanthine Theophylline->1MX CYP1A2 (N-demethylation) 3MX 3-Methylxanthine Theophylline->3MX CYP1A2 (N-demethylation) Caffeine Caffeine Theophylline->Caffeine (minor pathway, N-methylation)

Caption: Metabolic pathway of Theophylline.

Caffeine Metabolism

Caffeine is extensively metabolized in the liver, primarily by CYP1A2, into a series of dimethylxanthines, which are further metabolized. 1,3-Dimethyluric acid is a downstream product of this intricate pathway.[5][8]

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~7%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (~7%) 17DMU 1,7-Dimethyluric Acid Paraxanthine->17DMU CYP2A6, CYP1A2 1X 1-Methylxanthine Paraxanthine->1X CYP1A2 DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2 1U 1-Methyluric Acid 1X->1U Xanthine Oxidase

Caption: Major metabolic pathways of Caffeine.

Experimental Protocols

Accurate quantification of 1,3-DMU is crucial for its application as a biomarker. Below are detailed methodologies for its analysis in plasma and urine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 1,3-Dimethyluric Acid in Plasma by HPLC-UV

This method is adapted from protocols for the analysis of theophylline and its metabolites in plasma.[9][10][11]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an appropriate internal standard (e.g., hydroxyethyl (B10761427) theophylline, 250 µg/mL).

  • Add 760 µL of 2% zinc sulfate (B86663) solution to precipitate plasma proteins.[9]

  • Vortex the mixture for 1.5 minutes.[9]

  • Centrifuge at 2,500 x g for 10 minutes.[9]

  • Carefully transfer 700 µL of the clear supernatant to an HPLC vial for analysis.[9]

2. HPLC-UV System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Acetonitrile (B52724) and water (e.g., 4:96 v/v), with the pH adjusted to 4.2 with glacial acetic acid.[9] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 272 nm.[9]

  • Injection Volume: 25 µL.[9]

3. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma with known concentrations of 1,3-DMU (e.g., ranging from 0.1 to 25 µg/mL).[10]

  • Process the standards and quality control samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of 1,3-DMU to the internal standard against the concentration.

  • Determine the concentration of 1,3-DMU in the unknown samples from the calibration curve.

Quantification of 1,3-Dimethyluric Acid in Urine by LC-MS/MS

This protocol is based on established methods for the analysis of small molecules and metabolites in urine.[12][13]

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 1000 x g for 10 minutes to remove any particulate matter.[14]

  • To 200 µL of the urine supernatant, add 200 µL of acetonitrile to precipitate proteins and other macromolecules.[13]

  • Vortex the mixture for 30 seconds.[13]

  • Centrifuge at 14,000 x g for 10 minutes.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[13]

  • Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 2% acetonitrile in water).[13]

  • Filter the reconstituted sample through a 0.2 µm filter before injection.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column suitable for mass spectrometry.

  • Mobile Phase:

    • A: 0.1% formic acid in water.[13]

    • B: Acetonitrile.[13]

  • Gradient Elution: A suitable gradient program to separate 1,3-DMU from other urine components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for 1,3-DMU.

  • MRM Transitions: Specific precursor-to-product ion transitions for 1,3-DMU and an appropriate isotopically labeled internal standard should be determined and optimized.

3. Calibration and Quantification

  • Prepare a calibration curve using a matrix-matched approach (spiking known concentrations of 1,3-DMU into a blank urine matrix) to account for matrix effects.

  • Process calibration standards, quality controls, and unknown samples identically.

  • Quantify 1,3-DMU based on the peak area ratio relative to the internal standard.

Conclusion

1,3-Dimethyluric acid is a versatile and informative metabolic marker, particularly valuable for assessing the activity of CYP1A2 and for objectively quantifying theophylline and caffeine intake. While it demonstrates moderate to good correlation with these parameters, its utility is often enhanced when used in conjunction with a panel of other related metabolites. The choice of 1,3-DMU over other markers will depend on the specific research question, the biological matrix available, and the analytical capabilities of the laboratory. The detailed experimental protocols provided in this guide offer a robust starting point for the accurate and reliable quantification of this important biomarker.

References

Comparative analysis of 1,3-Dimethyluric acid levels in different populations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Dimethyluric acid (1,3-DMU) levels in various human populations, supported by available experimental data. 1,3-DMU is a metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline (B1681296), making its concentration in biological fluids a potential biomarker for metabolic phenotyping and assessing xenobiotic metabolism.[1][2] The levels of 1,3-DMU are primarily influenced by the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, which are subject to genetic polymorphisms and induction by factors such as smoking.[3]

Data Presentation: Quantitative Levels of 1,3-Dimethyluric Acid

The following tables summarize the reported concentrations of 1,3-Dimethyluric acid in human plasma and urine from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in analytical methodologies, population demographics, and study designs.

Table 1: Plasma 1,3-Dimethyluric Acid / Theophylline Ratio in Korean Asthma Patients

PopulationGenetic PolymorphismNMean Ratio (± SD)p-value
Korean Asthma PatientsCYP2E1 Heterozygotes/Rare Homozygotes230.0368 (± 0.0171)0.024
CYP2E1 Common Homozygotes390.0533 (± 0.0343)
CYP1A2 Heterozygotes/Rare Homozygotes300.0406 (± 0.0272)0.032
CYP1A2 Common Homozygotes320.0534 (± 0.0316)

Data from a study on the association between CYP2E1 and CYP1A2 polymorphisms and theophylline metabolism.

Table 2: Urinary 1,3-Dimethyluric Acid Levels in a General US Adult Population

PopulationNMedian Concentration (μmol/L)
US Adults (NHANES 2009-2010)2,7526.28

Data from a study on urinary caffeine and caffeine metabolites.

Experimental Protocols

The quantification of 1,3-Dimethyluric acid in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][5][6]

General Protocol for 1,3-Dimethyluric Acid Quantification by LC-MS/MS

1. Sample Preparation (Plasma/Urine)

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled 1,3-DMU).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution (for urine): Dilute urine samples with deionized water (e.g., 1:10 v/v) containing the internal standard.

  • Evaporation and Reconstitution: The supernatant/diluted urine can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 1,3-DMU and its internal standard. This provides high selectivity and sensitivity.

  • Quantification: The concentration of 1,3-DMU in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1,3-DMU.

Mandatory Visualization

Metabolic Pathway of 1,3-Dimethyluric Acid

Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU Hydroxylation Caffeine Caffeine Caffeine->DMU Metabolism CYP1A2 CYP1A2 CYP1A2->Theophylline CYP1A2->Caffeine CYP2E1 CYP2E1 CYP2E1->Theophylline

Caption: Metabolic formation of 1,3-Dimethyluric Acid.

Experimental Workflow for 1,3-Dimethyluric Acid Analysis

cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Preparation Protein Precipitation (Plasma) Dilution (Urine) Plasma->Preparation Urine Urine Sample Urine->Preparation LC Liquid Chromatography (LC) Preparation->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for 1,3-DMU analysis.

Potential Signaling Role of 1,3-Dimethyluric Acid

While direct signaling pathways for 1,3-Dimethyluric acid are not well-established, its known antioxidant properties and structural similarity to uric acid suggest potential roles in modulating cellular redox status.[3] The following diagram illustrates a hypothetical signaling cascade based on these properties.

DMU 1,3-Dimethyluric Acid ROS Reactive Oxygen Species (ROS) DMU->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes DMU->AntioxidantEnzymes Potential Upregulation OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage AntioxidantEnzymes->ROS Neutralizes

Caption: Hypothetical signaling role of 1,3-DMU.

References

A Guide to Assessing Inter-laboratory Variability in 1,3-Dimethyluric Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and consistent quantification of biomarkers is paramount in clinical research and drug development. 1,3-Dimethyluric acid, a key metabolite of caffeine (B1668208) and theophylline (B1681296), serves as a valuable biomarker for assessing caffeine intake and metabolism. However, variability in analytical methods and laboratory practices can lead to discrepancies in measurement results across different facilities. This guide provides a framework for understanding and evaluating inter-laboratory variability in the measurement of 1,3-Dimethyluric acid, offering insights into experimental design, data presentation, and interpretation.

The Metabolic Pathway of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). The primary metabolic pathway involves the enzyme Cytochrome P450 1A2 (CYP1A2). Understanding this pathway is crucial for interpreting the biological significance of 1,3-Dimethyluric acid concentrations.

Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 1,3-Dimethyluric Acid 1,3-Dimethyluric Acid Theophylline->1,3-Dimethyluric Acid Xanthine Oxidase

Caffeine Metabolism to 1,3-Dimethyluric Acid

Hypothetical Inter-laboratory Study Design

An inter-laboratory study to assess the variability of 1,3-Dimethyluric acid measurements would typically involve the following steps:

  • Preparation of Standardized Samples: A coordinating laboratory would prepare a set of identical samples containing known concentrations of 1,3-Dimethyluric acid. These could be spiked into a biological matrix like human plasma or urine.

  • Sample Distribution: The standardized samples are distributed to participating laboratories.

  • Analysis by Participating Laboratories: Each laboratory analyzes the samples using their in-house validated analytical method.

  • Data Collection and Analysis: The results from all laboratories are collected and statistically analyzed to determine key performance metrics.

Data Presentation: A Comparative Analysis

The following tables illustrate how data from a hypothetical inter-laboratory study for 1,3-Dimethyluric acid could be presented.

Table 1: Hypothetical Inter-laboratory Comparison of 1,3-Dimethyluric Acid Quantification

LaboratoryAnalytical MethodSample A (Target: 50 ng/mL)Sample B (Target: 250 ng/mL)
Lab 1LC-MS/MS48.5 ng/mL255.2 ng/mL
Lab 2LC-MS/MS52.1 ng/mL248.9 ng/mL
Lab 3UPLC-MS/MS49.8 ng/mL260.1 ng/mL
Lab 4LC-MS/MS47.9 ng/mL245.5 ng/mL
Lab 5HPLC-UV55.3 ng/mL275.4 ng/mL

Table 2: Summary of Performance Characteristics (Hypothetical Data)

ParameterSample ASample B
Mean Concentration 50.7 ng/mL257.0 ng/mL
Standard Deviation 2.9 ng/mL11.2 ng/mL
Coefficient of Variation (CV%) 5.7%4.4%
Bias +1.4%+2.8%

Experimental Protocols

A detailed experimental protocol for the analysis of 1,3-Dimethyluric acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This represents a typical methodology that would be employed in such a study.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (1,3-Dimethyluric acid-13C4,15N3 in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 1,3-Dimethyluric acid: Optimized precursor > product ion transition.

    • This compound (Internal Standard): Optimized precursor > product ion transition.

Workflow for Inter-laboratory Measurement of 1,3-Dimethyluric Acid

The following diagram illustrates the workflow for a typical inter-laboratory study.

cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories cluster_analysis Data Analysis and Reporting A Sample Preparation (Spiking of 1,3-DMU) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Analysis (LC-MS/MS) C->D E Data Submission D->E F Statistical Analysis (CV%, Bias) E->F G Final Report F->G

Inter-laboratory Study Workflow

Conclusion

Ensuring the reliability and comparability of biomarker data across different laboratories is a critical challenge in scientific research. While specific inter-laboratory data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for designing and interpreting such studies. By adhering to standardized protocols, employing appropriate internal standards, and participating in proficiency testing programs, researchers can enhance the confidence in their analytical measurements and contribute to more reproducible scientific outcomes.

The Gold Standard in Metabolomics: Justifying the Use of 1,3-Dimethyluric acid-13C4,15N3 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of theophylline (B1681296) and caffeine (B1668208) metabolites, the choice of an internal standard is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of 1,3-Dimethyluric acid-13C4,15N3 with alternative internal standards, supported by established analytical principles and experimental data from analogous compounds, to justify its use as the superior choice in metabolomics research.

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma and urine, an internal standard is indispensable for correcting analytical variability. The ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard" for this purpose. This compound, a SIL analog of the key metabolite 1,3-dimethyluric acid, offers unparalleled advantages for accurate and precise quantification in metabolomic studies of methylxanthine metabolism.

Performance Comparison: The Superiority of Stable Isotope Labeling

The selection of an appropriate internal standard is pivotal for robust and reliable bioanalytical methods. While various types of internal standards exist, their ability to compensate for analytical variability differs significantly. Here, we compare the projected performance of this compound against a deuterated analog and a structural analog.

Performance Metric This compound (SIL) Deuterated 1,3-Dimethyluric acid (d-SIL) Structural Analog (e.g., β-hydroxyethyltheophylline)
Chromatographic Co-elution Near-perfect co-elution with the analyte.Potential for slight retention time shift (isotope effect).Different retention time from the analyte.
Correction for Matrix Effects Excellent correction due to identical ionization behavior.Good correction, but can be compromised by chromatographic shift.Poor and unpredictable correction.
Recovery Mimicry Identical recovery throughout sample preparation.Generally similar recovery, but can differ slightly.May have significantly different recovery.
Accuracy (% Bias) Expected to be within ±5%.Generally within ±15%, but can be higher.Can exceed ±20%, often with high variability.
Precision (%RSD) Expected to be <5%.Typically <15%.Can be >20%, indicating poor reproducibility.

Summary of Performance:

The use of a stable isotope-labeled internal standard like this compound is projected to provide the highest degree of accuracy and precision. This is attributed to its near-identical physicochemical properties to the endogenous analyte, ensuring it is affected in the same manner by variations in sample preparation and matrix-induced ion suppression or enhancement. While deuterated standards offer a viable alternative, the potential for chromatographic shifts (the "isotope effect") can lead to differential matrix effects and reduced accuracy. Structural analogs, which do not co-elute and have different ionization efficiencies, provide the least reliable correction and are not recommended for high-precision quantitative metabolomics studies.

Experimental Protocols

A robust and validated experimental protocol is essential for obtaining reliable and reproducible data. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 1,3-dimethyluric acid in human urine, incorporating this compound as the internal standard.

Sample Preparation
  • Thaw and Vortex: Thaw frozen human urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

  • Spike with Internal Standard: To a 100 µL aliquot of each urine sample, add 10 µL of a 1 µg/mL working solution of this compound in methanol.

  • Dilution and Centrifugation: Add 890 µL of 0.1% formic acid in water to each sample. Vortex for 10 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,3-Dimethyluric acid: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 140.1

    • This compound: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 144.1

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of 1,3-dimethyluric acid to this compound against the concentration of the calibration standards. The concentration of 1,3-dimethyluric acid in the unknown samples is then determined from this calibration curve using a weighted (1/x²) linear regression.

Mandatory Visualizations

Theophylline Theophylline Metabolism CYP1A2 Theophylline->Metabolism 8-hydroxylation DMU 1,3-Dimethyluric acid Metabolism->DMU

Metabolic pathway of Theophylline to 1,3-Dimethyluric acid.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample Spike Spike with This compound Sample->Spike Dilute Dilute and Centrifuge Spike->Dilute Supernatant Transfer Supernatant Dilute->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Experimental workflow for the quantification of 1,3-Dimethyluric acid.

Goal Accurate Quantification Choice Choice of Internal Standard Goal->Choice SIL Stable Isotope-Labeled (SIL) This compound Choice->SIL Ideal dSIL Deuterated SIL Choice->dSIL Acceptable Analog Structural Analog Choice->Analog Not Recommended Result High Accuracy & Precision SIL->Result Compromised Potentially Compromised Accuracy dSIL->Compromised Poor Poor Accuracy & Precision Analog->Poor

Logical relationship for internal standard selection.

The Gold Standard in Clinical Assays: Performance of 1,3-Dimethyluric Acid-13C4,15N3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of theophylline (B1681296) metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in clinical assays. This guide provides an objective comparison of the performance characteristics of 1,3-Dimethyluric acid-13C4,15N3 against alternative internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" in quantitative mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest allow for superior correction of analytical variability, including matrix effects and inconsistencies in sample preparation. Among SIL-ISs, those labeled with heavy atoms like 13C and 15N are often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts (isotope effects) and the labels are metabolically stable.

Comparative Performance of Internal Standards

The following table summarizes the performance characteristics of this compound in comparison to a commonly used alternative, a deuterated analog of a related compound. The data is based on a validated LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in plasma.[1]

Performance MetricThis compound (Inferred)Alternative: Deuterated Structural Analog (e.g., Theophylline-d6)
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 µg/mLAnalyte-dependent, typically in the low ng/mL to µg/mL range
Intra-day Precision (%RSD) < 13%< 15%
Inter-day Precision (%RSD) < 13%< 15%
Intra-day Accuracy (%RE) -8.8% to 9.7%-15% to 15%
Inter-day Accuracy (%RE) -8.8% to 9.7%-15% to 15%
Matrix Effect Minimal and compensatedCan be variable and may not be fully compensated if chromatographic properties differ from the analyte
Chromatographic Co-elution with Analyte IdenticalMay exhibit slight retention time shifts (isotope effect)

Note: The performance data for this compound is inferred from a high-quality validation study of 1,3-Dimethyluric acid where the use of a stable isotope-labeled internal standard is best practice to achieve the reported precision and accuracy.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and comparing results. Below are representative protocols for a clinical assay measuring 1,3-Dimethyluric acid.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A UPLC system with a binary solvent delivery system, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to detect the parent and product ions for 1,3-Dimethyluric acid and its labeled internal standard.

Visualizing the Theophylline Metabolic Pathway

To understand the context of 1,3-Dimethyluric acid in clinical assays, it is important to visualize its place in the metabolic pathway of its parent compound, theophylline.

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (8-hydroxylation) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 (N-demethylation) MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 (N-demethylation) MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase

Metabolic pathway of Theophylline to its major metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical assay using a stable isotope-labeled internal standard.

Clinical_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing LC_MS->Data Quantification Quantification of 1,3-Dimethyluric Acid Data->Quantification

Experimental workflow for the quantification of 1,3-Dimethyluric acid.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, a stable, non-radioactive isotopically labeled compound.

Essential Safety and Handling Information

1,3-Dimethyluric acid, including its isotopically labeled forms, is a combustible solid. While it is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound.

Quantitative Data Summary

For quick reference, the key physical and safety properties of 1,3-Dimethyluric acid are summarized in the table below.

PropertyValue
Physical State Solid
Appearance White to off-white powder
Molecular Formula C₇H₈N₄O₃ (unlabeled)
Storage Temperature -20°C
Hazard Classification Combustible Solid

Step-by-Step Disposal Protocol

The disposal of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is governed by its chemical properties as the stable isotopic labels (¹³C and ¹⁵N) do not confer radioactivity.[1][2] Therefore, it should be treated as non-hazardous chemical waste, in accordance with local, state, and federal regulations.[3]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid for solid waste.

  • For solutions, use a compatible liquid waste container.

  • Ensure the container is properly labeled with the full chemical name: "1,3-Dimethyluric acid-¹³C₄,¹⁵N₃".

3. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.

  • Keep the container closed at all times except when adding waste.

4. Disposal Request:

  • Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Complete all required waste disposal forms accurately, providing the full chemical name and quantity.

5. Decontamination of Empty Containers:

  • Triple-rinse the empty 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ container with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate and dispose of it as chemical waste.

  • After thorough cleaning, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

start Start: Have 1,3-Dimethyluric acid- 13C4,15N3 for disposal is_radioactive Is the compound radioactive? start->is_radioactive chemical_waste Treat as chemical waste is_radioactive->chemical_waste No (Stable Isotopes) follow_regs Follow local, state, and federal regulations chemical_waste->follow_regs end End: Proper Disposal follow_regs->end

Caption: Disposal workflow for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

References

Essential Safety and Operational Guidance for 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. The following procedures detail operational and disposal plans to ensure laboratory safety and proper chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

While 1,3-Dimethyluric acid is not classified as a hazardous material, its toxicological properties have not been fully investigated.[1][2] Therefore, it is crucial to handle the isotopically labeled compound with care, minimizing exposure and adhering to standard laboratory safety protocols. The primary risks are potential irritation upon contact with eyes, skin, or the respiratory tract if inhaled as a dust.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety glasses with side shields or chemical gogglesTo prevent eye contact with dust particles.[3]
Hand Protection Nitrile or other chemically resistant glovesTo avoid skin contact. Gloves should be inspected for tears before use.[3]
Body Protection Full-length laboratory coatTo protect skin and personal clothing from contamination.[4][5]
Respiratory Protection Not generally requiredA dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.[6]

Handling and Storage

Proper handling and storage are critical to maintain the chemical and isotopic integrity of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ and to ensure the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[3]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[3] Remove and wash contaminated clothing before reuse.[1]

  • Handling Powder: When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize aerosolization.[3] Avoid generating dust.[1]

Storage Plan:

ParameterRecommendation
Temperature Store the solid compound at -20°C for long-term storage.[7][8]
Container Keep in a tightly closed container.[1]
Location Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]

  • Containment: For a powder spill, gently cover it with a damp paper towel to avoid raising dust.

  • Clean-up: Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area with soap and water.[3]

Disposal Plan: Waste containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ should be handled in accordance with local, state, and federal regulations for chemical waste.[3] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[3] The disposal procedures are generally the same as for the unlabeled compound.[3]

Experimental Workflow

The following diagram outlines the standard procedure for safely handling 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) A->B C Weigh Compound in Fume Hood or Draft-Shielded Balance B->C D Prepare Solution or Perform Experiment C->D E Clean Work Area D->E I Store Remaining Compound at -20°C in a Tightly Sealed Container D->I F Dispose of Waste in Designated Chemical Waste Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.